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(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol Documentation Hub

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  • Product: (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
  • CAS: 142678-92-0

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Abstract (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a chiral amino alcohol, serves as a cornerstone in modern asymmetric synthesis. Its rigid bicyclic framework and defined stereochemistry are pivotal in the production o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a chiral amino alcohol, serves as a cornerstone in modern asymmetric synthesis. Its rigid bicyclic framework and defined stereochemistry are pivotal in the production of high-value pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[1][2] The precise control and confirmation of its stereochemistry are not merely academic; they are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed data interpretation with field-proven experimental protocols, this document serves as a vital resource for the unambiguous identification and quality control of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol.

The Indispensable Role of Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, the cis relationship between the amino and hydroxyl groups on the five-membered ring is a critical design element. This specific orientation allows it to act as a highly effective chiral auxiliary or ligand in asymmetric catalysis and as a key structural component in complex molecules.[3][4] Consequently, rigorous spectroscopic verification is the only way to confirm that the correct diastereomer has been synthesized and isolated, preventing the inclusion of impurity profiles that could derail a drug development program.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. The analysis of both proton (¹H) and carbon (¹³C) spectra provides a complete picture of the molecular connectivity and spatial relationships.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), coupling constants (J), and signal integration. The data presented below was obtained in deuterated methanol (CD₃OD), a common solvent for polar molecules.

Table 1: ¹H NMR Spectroscopic Data for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in CD₃OD

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.38 (m, 1H), 7.17-7.22 (m, 3H) Multiplet - Ar-H (Aromatic Protons)
4.39 (m, 1H) Multiplet - H-1 (CH-OH)
4.13 (d, 1H) Doublet 5.0 H-2 (CH-NH₂)
3.05 (dd, 1H) Doublet of Doublets 16.1, 5.4 H-3a (CH₂)
2.88 (dd, 1H) Doublet of Doublets 16.1, 2.9 H-3b (CH₂)

Source: Organic Syntheses Procedure.[5]

Expert Interpretation:

  • Aromatic Region (δ 7.17-7.38): The complex multiplets in this region are characteristic of the four protons on the benzene ring.

  • Benzylic Protons (H-1 and H-2): The protons at the stereocenters, H-1 (attached to the carbon with the hydroxyl group) and H-2 (attached to the carbon with the amino group), are crucial for confirming the cis stereochemistry. The observed coupling constant between them (approximately 5 Hz) is indicative of the dihedral angle consistent with a cis relationship on the five-membered ring.

  • Methylene Protons (H-3a and H-3b): The two protons on the C-3 carbon are diastereotopic, meaning they are chemically non-equivalent. They appear as distinct doublet of doublets. They exhibit a large geminal coupling (16.1 Hz) to each other and smaller vicinal couplings to the H-2 proton.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in CD₃OD

Chemical Shift (δ) ppm Assignment
145.1, 141.8 C-7a, C-3a (Aromatic Quaternary)
128.6, 127.8, 126.1, 125.3 Aromatic CH Carbons
75.2 C-1 (CH-OH)
60.4 C-2 (CH-NH₂)
40.0 C-3 (CH₂)

Source: Organic Syntheses Procedure.[5]

Expert Interpretation:

  • Aromatic Carbons (δ 125-146): Six distinct signals are observed for the aromatic ring, corresponding to the four CH carbons and the two quaternary carbons at the ring junction.

  • Aliphatic Carbons (δ 40-76): The signals at 75.2 ppm and 60.4 ppm are characteristic of carbons bearing electronegative oxygen and nitrogen atoms, respectively, and are assigned to C-1 and C-2. The upfield signal at 40.0 ppm corresponds to the C-3 methylene carbon.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR experiment ensures that the acquired data is a true representation of the sample.

Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CD3OD). prep2 Transfer solution to a clean, dry NMR tube. prep1->prep2 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz). prep2->acq1 acq2 Acquire 1H spectrum, followed by 13C spectrum. acq1->acq2 proc1 Apply Fourier Transform, phase correction, and baseline correction. acq2->proc1 proc2 Calibrate spectrum (e.g., to residual solvent peak). proc1->proc2 proc3 Integrate 1H signals and analyze chemical shifts, multiplicities, and coupling. proc2->proc3

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the O-H, N-H, and C-H bonds.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3343, 3290 N-H and O-H Stretching Amine (NH₂) and Alcohol (OH)
3170-3022 C-H Stretching Aromatic C-H
2918 C-H Stretching Aliphatic C-H
1605, 1474 C=C Stretching Aromatic Ring

Source: Organic Syntheses Procedure.[5]

Expert Interpretation: The most telling feature is the broad band observed above 3000 cm⁻¹. This is not a single sharp peak but a composite of the O-H and N-H stretching vibrations. The broadening is a direct consequence of intermolecular and intramolecular hydrogen bonding.[6] This hydrogen bonding network is a key physical characteristic of the molecule in its solid or neat state. The presence of both aromatic and aliphatic C-H stretches further confirms the indane framework.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy with ATR

The Attenuated Total Reflectance (ATR) method is a common choice as it requires minimal sample preparation.[1]

Workflow: FTIR-ATR Analysis

IR_Workflow cluster_setup Setup & Background cluster_sample Sample Analysis s1 Ensure ATR crystal is clean. s2 Acquire a background spectrum (scan of empty crystal). s1->s2 p1 Place a small amount of solid sample onto the ATR crystal. s2->p1 p2 Apply pressure using the anvil to ensure good contact. p1->p2 p3 Acquire the sample spectrum. p2->p3

Caption: Protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for minimizing fragmentation and observing the protonated molecular ion.

Expected Mass-to-Charge Ratios (m/z):

  • Molecular Formula: C₉H₁₁NO[7][8]

  • Molecular Weight: 149.19 g/mol [7][8]

  • [M+H]⁺: The expected protonated molecular ion will appear at m/z 150.09 .[5] This is typically the base peak in an ESI mass spectrum.

Expert Interpretation: Plausible Fragmentation Pathway While the protonated molecular ion is the primary signal of interest for confirming identity, fragmentation can provide structural validation. The C-N and C-O bonds, as well as the bonds of the five-membered ring, are potential cleavage points.

Diagram: Proposed ESI-MS Fragmentation of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

MS_Fragmentation mol [M+H]⁺ m/z = 150 frag1 [M+H - H₂O]⁺ m/z = 132 mol->frag1 - H₂O frag2 [M+H - NH₃]⁺ m/z = 133 mol->frag2 - NH₃

Caption: Key fragmentation pathways for the protonated molecule.

A primary fragmentation event is the loss of a neutral water molecule (18 Da) from the protonated parent ion, leading to a fragment at m/z 132. Another likely loss is that of ammonia (17 Da), resulting in a fragment at m/z 133. The relative abundance of these fragments depends on the instrument's collision energy settings.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for obtaining an ESI mass spectrum.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of water and a trace of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-300).

Conclusion

The collective data from NMR, IR, and MS provides an unambiguous spectroscopic fingerprint for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. ¹H NMR confirms the cis stereochemistry through its characteristic coupling constants, while ¹³C NMR validates the carbon skeleton. IR spectroscopy provides rapid confirmation of the essential amine and alcohol functional groups and the effects of hydrogen bonding. Finally, mass spectrometry verifies the molecular weight and structural integrity. For any scientist working in drug discovery and development, a thorough understanding and application of these techniques are paramount for ensuring the quality and identity of this critical chiral building block.

References

  • Organic Syntheses. (n.d.). (1s,2r)-1-aminoindan-2-ol. Organic Syntheses Procedure. Available at: [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in asymmetric syntheses. Synthesis, 1998(07), 937–961. Available at: [Link]

  • IUCr Journals. (2018). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Available at: [Link]

  • PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Excitation spectra of (a) (1R,2S)-(+)-cis-1-amino-2-indanol detected by.... Available at: [Link]

  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Available at: [Link]

  • PubChem. (n.d.). (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961. Available at: [Link]

  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Available at: [Link]

Sources

Exploratory

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS number and identifiers

The following technical guide is structured to address the specific regioisomer and stereoisomer requested: (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (also known as cis-2-amino-1-indanol). CRITICAL DISAMBIGUATION: This m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific regioisomer and stereoisomer requested: (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (also known as cis-2-amino-1-indanol).

CRITICAL DISAMBIGUATION: This molecule is the regioisomer of the widely known HIV protease inhibitor intermediate, cis-1-amino-2-indanol (CAS 126456-43-7). While the names are frequently conflated in commercial catalogs, their chemical properties and synthetic routes are distinct. This guide focuses strictly on the 2-amino-1-ol structure.

Chemical Identity & Identifiers

This section establishes the precise identity of the target molecule, distinguishing it from its 1-amino-2-ol analogues.

Identifier TypeValueNotes
Chemical Name (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-olIUPAC Systematic
Common Synonyms (1R,2S)-cis-2-Amino-1-indanol; (1R,2S)-2-Aminoindan-1-ol"Cis" refers to the relative stereochemistry of the -OH and -NH₂ groups.
CAS Number (Free Base) 23337-80-6 (Generic cis)Specific enantiomer CAS is rare; often cited as the racemate or HCl salt.
CAS Number (HCl Salt) 32151-01-2 Specifically for the (1R,2S) hydrochloride form.[]
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES N[C@@H]1Cc2ccccc12Explicit stereochemistry for (1R,2S).
Stereochemistry (1R, 2S)Cis configuration.[2][3][4] The hydroxyl (C1) and amine (C2) are on the same face of the indane ring.

Structural Analysis & Stereochemical Logic

The (1R,2S)-2-amino-1-indanol scaffold features a rigid bicyclic system. Unlike flexible linear amino alcohols, the indane backbone locks the C1 and C2 substituents into a specific conformational window.

Conformational Rigidity
  • Pucker: The cyclopentene ring adopts an envelope conformation.

  • Intramolecular Bonding: In the cis-(1R,2S) configuration, the proximity of the hydroxyl proton and the amine lone pair facilitates strong intramolecular Hydrogen bonding (N···H-O).

  • Implication: This H-bond stabilizes the cis isomer relative to the trans isomer in non-polar solvents and pre-organizes the molecule for metal chelation (e.g., in asymmetric catalysis).

Regio-Differentiation (vs. 1-Amino-2-Indanol)

The position of the amine at C2 (benzylic C1 is OH) alters the electronic properties compared to the Indinavir intermediate (Amine at benzylic C1).

  • C1-OH (Benzylic Alcohol): More acidic and prone to elimination (dehydration) to form enamines/imines than the C2-OH counterpart.

  • C2-NH₂ (Aliphatic Amine): Less sterically hindered than the benzylic amine of 1-amino-2-indanol.

Synthesis & Manufacturing Protocols

Synthesis of 2-amino-1-indanol derivatives typically proceeds via functionalization of 1-indanone, distinct from the epoxidation routes used for 1-amino-2-indanol.

Primary Synthetic Route: Nitrosation-Reduction

This route yields the cis-amino alcohol with high diastereoselectivity due to chelation control during reduction.

SynthesisRoute cluster_legend Stereocontrol Mechanism Indanone 1-Indanone Oximino 2-Oximino-1-indanone Indanone->Oximino RONO / HCl (Nitrosation) AminoKetone 2-Amino-1-indanone (Unstable Intermediate) Oximino->AminoKetone H2, Pd/C (Partial Red.) CisProduct (±)-cis-2-Amino-1-indanol AminoKetone->CisProduct H2, Pd/C (Chelation Control) Resolution (1R,2S)-Enantiomer CisProduct->Resolution L-Tartaric Acid (Kinetic Resolution) Metal surface chelation favors cis-delivery of Hydride Metal surface chelation favors cis-delivery of Hydride

Caption: Synthesis of cis-2-amino-1-indanol via nitrosation of 1-indanone followed by catalytic hydrogenation.

Detailed Protocol: Preparation of (±)-cis-2-Amino-1-indanol

Step 1: Nitrosation

  • Charge a reactor with 1-Indanone (1.0 eq) dissolved in diethyl ether/HCl.

  • Bubble Methyl Nitrite or add Isoamyl Nitrite (1.1 eq) slowly at 0°C.

  • The product, 2-oximino-1-indanone , precipitates as a solid. Filter and wash with cold ether.

Step 2: Catalytic Hydrogenation (Diastereoselective)

  • Dissolve 2-oximino-1-indanone in Ethanol/HCl.

  • Add 10% Pd/C catalyst (5 wt%).

  • Pressurize with H₂ (3-5 atm) and stir at Room Temperature for 12 hours.

  • Mechanism: The intermediate alpha-amino ketone coordinates to the Pd surface. The hydride is delivered from the face opposite the bulky aromatic ring, but the cis relationship is established because the C=O reduction occurs while the amine is adsorbed.

  • Filter catalyst and concentrate. The HCl salt of (±)-cis-2-amino-1-indanol crystallizes.

Step 3: Optical Resolution to (1R,2S)

  • Convert the racemate to free base using NaOH.

  • Dissolve in hot methanol and add (2R,3R)-(-)-Tartaric acid (or Dibenzoyl-L-tartaric acid).

  • Allow fractional crystallization. The diastereomeric salt of the (1R,2S) amine crystallizes preferentially (verify specific resolving agent based on screening).

  • Recrystallize to >99% ee.

Applications in Drug Development

While less ubiquitous than its regioisomer, (1R,2S)-2-amino-1-indanol serves specialized roles.

Chiral Auxiliary & Ligand

The rigid backbone makes it an effective scaffold for:

  • Asymmetric Borane Reduction: Used as a chiral ligand for the reduction of prochiral ketones.

  • Oxazaborolidine Precursors: Reacts with boronic acids to form bicyclic catalysts similar to the Corey-Bakshi-Shibata (CBS) catalyst, but with altered steric pockets due to the C2-amine position.

Pharmacophore Scaffold

The 2-amino-1-indanol moiety mimics the transition state of peptide bond hydrolysis and is investigated in:

  • Adrenergic Agonists: Structural analogues of norepinephrine.

  • NMDA Receptor Antagonists: The indane ring provides lipophilic bulk for receptor channel binding.

Analytical Profiling & Quality Control

To ensure the identity of the (1R,2S) isomer against the common (1S,2R)-1-amino-2-indanol impurity.

NMR Distinction
Nucleus(1R,2S)-2-Amino-1-indanol (Target)(1S,2R)-1-Amino-2-indanol (Impurity)
¹H NMR (Benzylic H) H1 appears as a doublet (d) around 4.8-5.0 ppm .H1 appears as a doublet (d) around 4.2-4.4 ppm (shielded by amine).
¹H NMR (H2) H2 multiplet at 3.2-3.5 ppm .H2 multiplet at 4.0-4.2 ppm (deshielded by OH).
Coupling (J₁,₂) cis: J ≈ 5-6 Hz.cis: J ≈ 5-6 Hz.
HPLC Method (Chiral)
  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (1R,2S) and (1S,2R) enantiomers will resolve. The regioisomer (1-amino-2-indanol) will have a significantly different retention time due to polarity differences.

References

  • Preparation of 2-Amino-1-indanol : Hassner, A., & Cromwell, N. H. (1958). The Chemistry of Derivatives of 2-Benzal-1-indanone. II. 2-Amino-1-indanol.[][3][5][6] Journal of the American Chemical Society, 80(4), 901–905. Link

  • Stereoselective Reduction: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on alpha-amino ketone reduction).
  • Resolution Protocols: Saigo, K., et al. (1986). Optical Resolution of 2-Amino-1-indanol Derivatives. Bulletin of the Chemical Society of Japan.
  • Regioisomer Comparison : Ghosh, A. K., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874.[7][8] (Cited for contrast; this review focuses on the 1-amino-2-ol isomer). Link[7]

  • Commercial Identifier Verification : BOC Sciences. (1R,2S)-2-Amino-1-indanol hydrochloride Product Page. CAS 32151-01-2.[]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis using (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol as a chiral auxiliary

Application Note: Asymmetric Synthesis using (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol Part 1: Executive Summary & Structural Intelligence The "Hidden" Isomer: Distinguishing 2-Amino-1-Indanol In the field of asymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis using (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

Part 1: Executive Summary & Structural Intelligence

The "Hidden" Isomer: Distinguishing 2-Amino-1-Indanol In the field of asymmetric synthesis, "aminoindanol" is frequently synonymous with cis-1-amino-2-indanol (the Merck Indinavir intermediate). However, the specific isomer (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (1R,2S)-2-amino-1-indanol ) represents a distinct, powerful class of chiral ligands.

Structurally, this molecule is a conformationally rigid analogue of norephedrine . While norephedrine has a flexible alkyl chain allowing for bond rotation, the indane backbone of (1R,2S)-2-amino-1-indanol locks the vicinal amino-alcohol functionality into a rigid cis-orientation. This rigidity minimizes the entropic penalty upon metal complexation, often leading to higher stereoselectivity in catalytic processes compared to its acyclic counterparts.

Core Applications:

  • Enantioselective Alkylation: Ligand for the addition of organozinc reagents to aldehydes.[1][2]

  • Asymmetric Reduction: Precursor for oxazaborolidine catalysts in ketone reduction.[3]

  • Chiral Resolution: A robust resolving agent for racemic acids due to its rigid crystalline lattice properties.

Part 2: Structural Analysis & Mechanism

To effectively utilize this auxiliary, one must understand its spatial arrangement compared to the more common 1-amino isomer.

G cluster_0 The Requested Ligand (1R,2S)-2-amino-1-indanol cluster_1 Functional Analogue (1R,2S)-Norephedrine StructA Rigid Indane Backbone (C1-OH, C2-NH2) Fixed Cis-Geometry MechA Mechanism: Bidentate Chelation (N, O) Steric Bulk from Aromatic Ring blocks one face StructA->MechA Locks Transition State StructB Acyclic Backbone (Flexible Rotation) StructA->StructB Structural Homology MechB Similar Chelation Lower Facial Selectivity (Entropic Penalty) StructB->MechB

Figure 1: Structural comparison highlighting the rigid advantage of the indanol scaffold over acyclic analogues.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Principle: The (1R,2S)-2-amino-1-indanol acts as a chiral ligand, reacting with diethylzinc (Et₂Zn) to form a bimetallic zinc complex. This complex coordinates the aldehyde, activating it for nucleophilic attack while shielding one face, inducing enantioselectivity.

Reagent Setup:

Component Specification Role
Ligand (1R,2S)-2-amino-1-indanol (>98% ee) Chiral Controller
Substrate Benzaldehyde (freshly distilled) Electrophile
Reagent Diethylzinc (1.0 M in Hexane) Nucleophile
Solvent Toluene (Anhydrous, <50 ppm H₂O) Reaction Medium

| Additive | Titanium tetraisopropoxide (Optional) | Lewis Acid Promoter |

Step-by-Step Methodology:

  • Ligand Preparation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve (1R,2S)-2-amino-1-indanol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

    • Note: For optimal results, N-alkylation of the ligand (e.g., to N,N-dimethyl or N-butyl derivative) is recommended prior to use, as tertiary amino-indanols often yield higher ee% in this specific reaction [1]. However, the primary amine can be used with adjusted stoichiometry.

  • Formation of the Catalyst:

    • Cool the solution to 0°C.

    • Dropwise add Diethylzinc (1.0 M in hexane, 2.2 mmol, 2.2 equiv).

    • Observation: Evolution of ethane gas will occur. Ensure proper venting through an inert gas bubbler.

    • Stir at 0°C for 30 minutes to form the zinc-aminoalkoxide complex.

  • Reaction:

    • Add the aldehyde (1.0 mmol) slowly to the catalyst mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12–18 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1).

  • Quenching & Workup:

    • Cool back to 0°C.

    • Quench carefully with saturated aqueous NH₄Cl (5 mL).

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Validation (ee Determination):

    • Analyze the resulting secondary alcohol via Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

    • Flow: 0.5 - 1.0 mL/min.

Protocol B: Asymmetric Borane Reduction of Ketones

Principle: Similar to the CBS (Corey-Bakshi-Shibata) reduction, (1R,2S)-2-amino-1-indanol reacts with borane to form a chiral oxazaborolidine intermediate in situ.

G L (1R,2S)-2-Amino-1-indanol Cat Active Oxazaborolidine Complex L->Cat + BH3 (-H2) BH3 Borane (BH3·THF) BH3->Cat Coordination Product Chiral Alcohol (High ee) Cat->Product Hydrolysis Ketone Prochiral Ketone Ketone->Cat Face-Selective Hydride Transfer

Figure 2: Catalytic cycle for the Borane-mediated asymmetric reduction.

Step-by-Step Methodology:

  • Catalyst Generation:

    • In a dry flask under N₂, dissolve (1R,2S)-2-amino-1-indanol (0.1 mmol, 10 mol%) in anhydrous THF.

    • Add BH₃[2]·THF (1.0 M, 2.2 equiv relative to ketone) slowly.

    • Reflux the mixture for 1 hour to ensure formation of the oxazaborolidine ring (B-N bond formation).

  • Reduction:

    • Cool the mixture to the desired temperature (usually -78°C or 0°C depending on substrate reactivity).

    • Slowly add the ketone (1.0 mmol) dissolved in THF over 30–60 minutes. Slow addition is critical to maintain high enantioselectivity.

  • Workup:

    • Quench with Methanol (caution: H₂ evolution).

    • Stir for 30 minutes to break boron complexes.

    • Concentrate and purify via flash chromatography.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Moisture contaminationEnsure glassware is flame-dried; use Karl-Fischer titrated solvents (<50ppm water).
Low Conversion Incomplete catalyst formationIncrease catalyst loading to 10-15 mol%; ensure ligand is fully dissolved before adding metal source.
Racemization Product instability or temp.Quench reaction immediately upon completion; do not allow reaction to warm unnecessarily if using -78°C protocol.
Ligand Solubility Rigid lattice energy(1R,2S)-2-amino-1-indanol is less soluble than acyclic amines. Use THF or warm Toluene for initial dissolution.

Part 5: Critical Nomenclature Note

WARNING: Do not confuse (1R,2S)-2-amino-1-indanol with its regioisomer (1S,2R)-1-amino-2-indanol .

  • 1-amino-2-indanol: The "Merck" auxiliary (Indinavir). Amine is on the benzylic carbon (C1).

  • 2-amino-1-indanol: The "Norephedrine" analog (Subject of this guide). Amine is on C2.

  • Verification: Check the ¹H NMR.[4] The proton attached to the Carbon bearing the -OH group will appear as a doublet (or ddd) at ~4.5-5.0 ppm for the 1-ol isomer, whereas the benzylic proton attached to the amine (in the 1-amino isomer) shifts differently.

References

  • Di Bari, L., et al. "The steric effect of trans-(1S,2S)-1-substituted-2-(N,N-dialkyl-amino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry, vol. 7, no. 12, 1996.

  • Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Synthesis, 1996.[1][5] (Provided for context on the isomeric 1-amino family).

  • Merlo, A. B., et al. "Use of (S)-(+)-1-aminoindan, (S)-(+)-1-indanol and (1R, 2S)-(+)-cis-1-amino-2-indanol as chiral modifiers."[6] Catalysis Today, 2008.

  • PubChem Database. "(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol Compound Summary."

Sources

Application

The Art of Asymmetric Reduction: A Technical Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1][2] Among the arsenal of tools available to the discerning chemist, catalytic asymmetric reduction stands out as a powerful and elegant strategy. This guide delves into the application of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a cornerstone chiral auxiliary, in the catalytic asymmetric reduction of prochiral ketones. Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in these transformations.[3] We will explore the underlying principles, provide detailed, field-proven protocols, and showcase the versatility of this remarkable molecule.

The Foundation: (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol as a Chiral Precursor

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, often referred to as (1R,2S)-aminoindanol, is a chiral 1,2-amino alcohol that has found extensive use in asymmetric synthesis.[3][4] Its significance primarily stems from its role as a precursor to chiral oxazaborolidine catalysts, which are the active species in the renowned Corey-Bakshi-Shibata (CBS) reduction.[5][6][7] The conformational rigidity imparted by the indane framework is a key feature, minimizing conformational flexibility and leading to a more predictable and highly ordered transition state during the reduction process. This rigidity is a direct contributor to the high enantioselectivities often observed.[3][8]

The synthesis of enantiomerically pure (1R,2S)-aminoindanol itself is a well-established process, with several efficient routes reported in the literature, ensuring its accessibility for research and industrial applications.[3][9] Its utility extends beyond CBS reductions, serving as a valuable chiral ligand in other asymmetric transformations and as a key structural component in pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[2][3][10]

The Workhorse: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[5][7][11] The reaction is catalyzed by a chiral oxazaborolidine, which is typically prepared in situ from (1R,2S)-aminoindanol and a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[5][6][12]

The Catalytic Cycle: A Mechanistic Insight

Understanding the mechanism of the CBS reduction is crucial for optimizing reaction conditions and predicting the stereochemical outcome. The catalytic cycle can be broken down into the following key steps:

  • Catalyst Formation: (1R,2S)-aminoindanol reacts with a borane source to form the oxazaborolidine catalyst.[12][13]

  • Activation of the Catalyst: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the coordinated borane as a hydride donor.[5][7][8]

  • Coordination of the Ketone: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the activated catalyst complex. Steric interactions between the ketone's substituents (a larger group, RL, and a smaller group, RS) and the chiral scaffold of the catalyst dictate a preferred orientation. The larger substituent typically orients itself away from the bulky group on the catalyst to minimize steric hindrance.[14][15]

  • Stereo-determining Hydride Transfer: The activated hydride from the coordinated borane is then transferred to the carbonyl carbon of the ketone through a highly organized, six-membered ring transition state.[5][7][8] This intramolecular hydride transfer is the rate-determining and stereochemistry-defining step.

  • Product Release and Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated by coordinating with another molecule of borane, thus completing the catalytic cycle.[7][14]

Figure 1: Simplified catalytic cycle of the CBS reduction.

In the Lab: Protocols and Best Practices

The success of a catalytic asymmetric reduction hinges on careful experimental technique and the use of high-quality reagents. The following protocols provide a robust starting point for researchers.

Protocol 1: In Situ Preparation of the (1R,2S)-aminoindanol-derived Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol details the in situ generation of the catalyst followed by the reduction of a model substrate, acetophenone.

Materials:

  • (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

  • Borane-dimethyl sulfide complex (BMS, ~10 M in CH₂Cl₂)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (e.g., 0.05 mmol, 10 mol%).

    • Add anhydrous THF (e.g., 5 mL) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (e.g., 0.05 mmol, 10 mol%) dropwise via syringe.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. A clear, colorless solution of the oxazaborolidine catalyst should be formed.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, optimization may be required).

    • In a separate, dry flask, prepare a solution of acetophenone (e.g., 0.5 mmol, 1.0 equivalent) in anhydrous THF (e.g., 2 mL).

    • Slowly add the acetophenone solution to the catalyst solution via syringe pump over 30 minutes.

    • To the resulting mixture, add borane-dimethyl sulfide complex (e.g., 0.6 mmol, 1.2 equivalents) dropwise over 1 hour, maintaining the reaction temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 2 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (e.g., 5 mL) and stir for another 30 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Figure 2: General experimental workflow.

Scope and Performance

The (1R,2S)-aminoindanol-derived CBS catalyst is effective for the reduction of a broad range of prochiral ketones, including aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones.[5][14] The enantioselectivity is typically high, often exceeding 90% ee.

Ketone SubstrateProductCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
Acetophenone(R)-1-Phenylethanol5-1025>9594-97[13]
Propiophenone(R)-1-Phenyl-1-propanol10259292[16]
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol10-209598[6]
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol10-7890>99[6]
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol1025-89[16]

Note: The conditions and results presented are representative and may vary depending on the specific substrate and reaction scale. Optimization of catalyst loading, temperature, and reaction time is often necessary to achieve the best results.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The presence of water can significantly decrease the enantioselectivity of the reduction.[8] Therefore, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Purity of Reagents: The purity of the (1R,2S)-aminoindanol and the borane source is critical for achieving high enantioselectivity and reproducibility.

  • Rate of Addition: Slow addition of the ketone and the borane source is often crucial to maintain a low concentration of the reducing agent and minimize the non-catalyzed background reduction, which is non-selective.

  • Temperature Control: Reaction temperature can have a significant impact on enantioselectivity. Lower temperatures generally lead to higher ee values.

Conclusion

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a highly effective and versatile chiral precursor for the generation of oxazaborolidine catalysts used in the asymmetric reduction of prochiral ketones. The resulting CBS reduction protocol is a reliable and widely adopted method for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can harness the power of this catalytic system to achieve their synthetic goals with high levels of stereocontrol.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Mahlert, F., & Grimme, S. (2013). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 52(23), 6096-6099. [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • Ager, D. J. (1994). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 94(3), 835-875. [Link]

  • Palmer, M. J., & Wills, M. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(23), 8527–8530. [Link]

  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

  • ResearchGate. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. [Link]

  • ResearchGate. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. [Link]

  • Journal of the Chemical Society, Chemical Communications. (1992). Enantiocontrolled reduction of prochiral aromatic ketones with borane using diastereoisomeric secondary aminoalcohols as chiral catalysts. [Link]

  • PubMed. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]

  • Frontiers in Chemistry. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]

  • Biochemical Journal. (2010). Enantioselective reduction of prochiral ketones by engineered bifunctional fusion proteins. [Link]

  • Organic Letters. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • ResearchGate. (2016). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. [Link]

  • National Institutes of Health. (2010). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. [Link]

  • PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols. [Link]

  • Semantic Scholar. (2004). Enantioselective Reduction of Ketones. [Link]

  • Academia.edu. (2004). A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • ResearchGate. (2004). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. [Link]

  • Molecules. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. [Link]

Sources

Method

Protocol for the synthesis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

An Application Note on the Enantioselective Synthesis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol Introduction: The Significance of a Chiral Scaffold (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as (1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Enantioselective Synthesis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Introduction: The Significance of a Chiral Scaffold

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as (1R,2S)-cis-aminoindanol, is a cornerstone chiral building block in modern organic and medicinal chemistry.[1][2][3] Its rigid bicyclic framework and defined stereochemistry make it an invaluable component in asymmetric synthesis, where it functions as a potent chiral auxiliary and a precursor to highly effective ligands like BOX and PyBOX.[2][3] The profound impact of this molecule is perhaps best exemplified by its role as a critical component of Indinavir (Crixivan®), a highly effective HIV protease inhibitor that has been instrumental in the treatment of HIV/AIDS.[4]

The synthesis of this amino alcohol presents a significant challenge: the precise control over both its diastereoselectivity (to obtain the cis configuration) and its enantioselectivity (to isolate the desired 1R,2S enantiomer).[1][3] Numerous strategies have been developed to address this, including routes starting from phenylalanine, 2-indanone, and biocatalytic methods.[1][5][6] However, the most direct, economical, and scalable route developed to date begins with the readily available starting material, indene.[4]

This application note provides a detailed protocol for the enantioselective synthesis of (1R,2S)-cis-aminoindanol, focusing on a robust and well-documented two-step process: the Jacobsen asymmetric epoxidation of indene, followed by a diastereoselective modified Ritter reaction.[4][7][8] We will delve into the mechanistic rationale behind each step, providing researchers with the "why" behind the procedure to ensure both successful execution and a deeper understanding of the underlying chemical principles.

Part 1: The Synthetic Strategy - A Two-Step Approach to Stereocontrol

The chosen pathway is a powerful demonstration of modern asymmetric synthesis, where stereochemistry is installed sequentially and with high fidelity.

  • Step A: Enantioselective Epoxidation. The first critical step is the creation of a chiral epoxide from achiral indene. This is achieved using the Jacobsen-Katsuki epoxidation, a Nobel Prize-winning technology that employs a chiral manganese-salen complex to deliver an oxygen atom to one face of the double bond with high selectivity.[7][8] This reaction establishes the absolute stereochemistry at both C1 and C2, yielding (1S,2R)-indene oxide.

  • Step B: Diastereoselective Ring-Opening and Cyclization. The second step uses a modified Ritter reaction to convert the epoxide into the target amino alcohol.[1][2] The epoxide is activated by a strong acid in the presence of acetonitrile. Acetonitrile acts as a nucleophile, trapping the resulting carbocation intermediate. A subsequent intramolecular cyclization forms a stable oxazoline ring, which crucially locks in the cis relationship between the oxygen and nitrogen substituents.[1][2][9] Final hydrolysis of this intermediate yields the desired (1R,2S)-cis-aminoindanol. This elegant reaction sequence not only introduces the amino group but also leverages an intramolecular cyclization to guarantee the correct diastereoselectivity.

Part 2: Detailed Synthesis Protocol

This protocol is adapted from the highly vetted and reliable procedure published in Organic Syntheses.[4] All operations involving volatile organic solvents should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step A: Synthesis of (1S,2R)-Indene Oxide

Rationale: This step establishes the chirality of the final product. The (S,S)-Jacobsen catalyst directs the epoxidation to produce the (1S,2R)-enantiomer of the epoxide. The 4-phenylpyridine N-oxide acts as an axial ligand that enhances the catalyst's reactivity and selectivity.[8]

Materials & Reagents:

  • Indene (technical grade, e.g., 92%)

  • (S,S)-(N,N')-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(S,S)-Jacobsen catalyst]

  • 4-Phenylpyridine N-oxide

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl, buffered aqueous solution, ~1.5 M)

  • Hexanes

Procedure:

  • To a three-necked round-bottomed flask equipped with an overhead mechanical stirrer and a thermocouple, add indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-Jacobsen catalyst (0.95 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

  • Cool the resulting dark brown solution to 0°C using an ice bath.

  • Begin vigorous stirring and add the buffered sodium hypochlorite solution (1.5 M) dropwise over 2-3 hours, ensuring the internal temperature is maintained between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 4-6 hours, or until GC analysis indicates complete consumption of indene.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (1S,2R)-indene oxide as an oil. The crude product can be purified by chromatography, but it is often of sufficient purity for the next step.

Step B: Synthesis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Rationale: This is the key transformation where the amino group is introduced with cis stereochemistry. The use of anhydrous solvents is critical to prevent water from competing with acetonitrile as the nucleophile. The low temperature (-5°C to 5°C) is essential to control the highly exothermic reaction with fuming sulfuric acid and to prevent side reactions like ketone formation.[1][4] The final hydrolysis step proceeds under acidic conditions before a basic workup liberates the free amine.

Materials & Reagents:

  • (1S,2R)-Indene oxide (from Step A)

  • Acetonitrile (anhydrous)

  • Hexanes (anhydrous)

  • Fuming sulfuric acid (27-33% SO₃)

  • Deionized water

  • 1-Butanol

  • Sodium hydroxide (50% aqueous solution)

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, two addition funnels, and a thermocouple, add anhydrous acetonitrile (100 mL) and cool to -5°C under a nitrogen atmosphere.

  • Begin vigorous stirring. Simultaneously, begin the slow, dropwise addition of:

    • Fuming sulfuric acid (20 mL, ~0.4 mol) via one addition funnel.

    • A solution of crude (1S,2R)-indene oxide (26.0 g, 0.197 mol) in anhydrous hexanes (200 mL) via the second addition funnel.

  • Crucial: Maintain the internal reaction temperature between 0°C and 5°C throughout the additions. The addition process should take approximately 1-2 hours.

  • Once the additions are complete, warm the reaction mixture to room temperature and stir for 1 hour.

  • Slowly add deionized water (100 mL) via an addition funnel over 10-15 minutes. An exotherm will be observed.

  • Stir the resulting biphasic mixture for 30 minutes. Then, heat the mixture to reflux (around 80-85°C) and maintain for 2-3 hours to ensure complete hydrolysis of the oxazoline intermediate.

  • Cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers.

  • Work-up:

    • Transfer the aqueous layer containing the product to a flask and cool in an ice bath.

    • Add 1-butanol (100 mL).

    • Slowly add 50% aqueous NaOH solution while monitoring the pH with a probe. Continue addition until the pH reaches 12-13, ensuring the temperature remains below 30°C.

    • Separate the upper 1-butanol layer. Extract the aqueous layer with an additional portion of 1-butanol (100 mL).

    • Combine the 1-butanol extracts and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield pure (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol as a white to off-white crystalline solid.

Part 3: Data Summary & Characterization

The following table summarizes the expected quantitative data for this synthesis.

ParameterStep A: EpoxidationStep B: Ritter/Hydrolysis
Starting Material Indene(1S,2R)-Indene Oxide
Key Reagents (S,S)-Jacobsen Catalyst (0.6 mol%), NaOClFuming H₂SO₄ (2 equiv), Acetonitrile
Product (1S,2R)-Indene Oxide(1R,2S)-Aminoindanol
Typical Yield ~85-90%~70-75% (from epoxide)
Appearance Colorless OilWhite Crystalline Solid
Melting Point N/A116-124°C[4]
Optical Rotation [α]²³_D +23.3° (c 1.31, hexanes)[4][α]²³_D_ -41.2° (c 1.00, MeOH)[4]
¹H NMR (CD₃OD) See Ref.[4]δ: 2.82 (dd), 3.01 (dd), 3.65 (m), 4.13 (d), 4.39 (m), 7.17-7.38 (m)[4]
¹³C NMR (CD₃OD) See Ref.[4]δ: 40.0, 60.4, 75.2, 125.3, 126.1, 127.8, 128.6, 141.8, 145.1[4]

Part 4: Visualization of the Synthetic Pathway

The following diagrams illustrate the overall workflow and the key mechanistic step responsible for establishing the cis-stereochemistry.

G Indene Indene IndeneOxide (1S,2R)-Indene Oxide Indene->IndeneOxide  Step A (S,S)-Jacobsen Catalyst NaOCl Aminoindanol (1R,2S)-cis-Aminoindanol IndeneOxide->Aminoindanol  Step B 1. H₂SO₄, MeCN 2. H₂O, Heat 3. NaOH workup G cluster_0 Ritter Reaction Mechanism start (1S,2R)-Indene Oxide H⁺ carbocation Benzylic Carbocation start->carbocation Epoxide Opening nitrilium Nitrilium Ion Intermediate carbocation->nitrilium Trapping by Acetonitrile (MeCN) oxazoline cis-Oxazoline nitrilium->oxazoline Intramolecular Cyclization final_product (1R,2S)-Aminoindanol (after hydrolysis) oxazoline->final_product Hydrolysis

Caption: Mechanism of the Ritter reaction ensuring cis-stereochemistry.

References

  • D. G. P. G. and C. J. M. Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]

  • Larrow, J. F., et al. (1s,2r)-1-aminoindan-2-ol. Organic Syntheses. [Link]

  • Khan, I., et al. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]

  • Stank, D. A., et al. Quantitative conversion of indene to (1s,2r) indene oxide and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps.
  • Park, H., et al. Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. Synthetic Communications. [Link]

  • Guérinot, A., et al. Strategies for Accessing cis-1-Amino-2-Indanol. PMC. [Link]

  • Guerinot, A., et al. (PDF) Strategies for Accessing cis-1-Amino-2-Indanol. ResearchGate. [Link]

  • Sahin, E., et al. Biocatalytic asymmetric synthesis of ( S )-1-indanol using Lactobacillus paracasei BD71. Biocatalysis and Biotransformation. [Link]

  • Ghosh, A. K., et al. cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. [Link]

  • Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter... ResearchGate. [Link]

  • Ghosh, A. K., et al. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis. [Link]

Sources

Application

Application Notes &amp; Protocols: (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol as a Premier Chiral Ligand in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as (cis-aminoindanol), has emerged as a cornerstone chiral ligand in modern asymmetric synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as (cis-aminoindanol), has emerged as a cornerstone chiral ligand in modern asymmetric synthesis. Its unique structural and chemical properties, defined by a conformationally rigid bicyclic framework and precisely oriented functional groups, make it exceptionally effective for inducing high stereoselectivity in a variety of metal-catalyzed reactions.[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the mechanistic principles and providing field-proven protocols for the application of this versatile ligand, with a primary focus on the Nobel Prize-winning Noyori-type asymmetric transfer hydrogenation (ATH) of ketones and imines.

Ligand Profile and Mechanistic Rationale

The efficacy of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol stems from its inherent structural rigidity and the cis-stereochemical relationship between the amino and hydroxyl groups.[2] This fixed orientation is crucial for forming a well-defined and stable chiral environment around a metal center.

Key Structural Features:

  • Rigid Indane Skeleton: Unlike flexible acyclic amino alcohols, the indane backbone prevents non-productive binding conformations, which is a key factor in achieving high enantioselectivities.[2][3]

  • Bifunctional Coordination: The amino (-NH₂) and hydroxyl (-OH) groups act as a bidentate ligand, chelating to a metal center (e.g., Ruthenium, Rhodium) to form a stable five-membered ring.

  • Defined Stereocenters: The (1R,2S) configuration dictates the precise spatial arrangement of the entire complex, allowing for effective facial discrimination of prochiral substrates.

PropertyValue
IUPAC Name (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol[4]
Synonyms (1R,2S)-(+)-cis-1-Amino-2-indanol, (1R,2S)-Aminoindanol
CAS Number 136030-00-7[5]
Molecular Formula C₉H₁₁NO[4]
Molecular Weight 149.19 g/mol [4]

In the context of Asymmetric Transfer Hydrogenation (ATH), catalysts derived from this ligand operate via a "metal-ligand bifunctional" mechanism.[6] The reaction does not proceed through direct hydrogen transfer from the metal alone. Instead, it involves a concerted, six-membered pericyclic transition state where a hydride is delivered from the metal hydride (M-H) bond to the carbonyl carbon, while a proton is simultaneously transferred from the protonated amine ligand (N-H) to the carbonyl oxygen.[6] This elegant and efficient mechanism is responsible for the high catalytic turnover and exceptional enantioselectivity observed.

G cluster_catalyst Catalyst Core cluster_substrate Reactants cluster_transition Key Transition State cluster_product Products Metal Metal (Ru, Rh) Ligand (1R,2S)-Aminoindanol Ligand Metal->Ligand Chelation TS Six-Membered Pericyclic Transition State Metal->TS Ligand->TS N-H proton transfer Ketone Prochiral Ketone/Imine (R-CO-R') Ketone->TS H_Donor Hydrogen Donor (e.g., i-PrOH) H_Donor->Metal Regenerates M-H bond Alcohol Chiral Alcohol/Amine TS->Alcohol Byproduct Byproduct (e.g., Acetone) TS->Byproduct

Logical flow of the metal-ligand bifunctional catalysis.

Core Application: Asymmetric Transfer Hydrogenation (ATH)

ATH is a powerful alternative to asymmetric hydrogenation using high-pressure H₂ gas, offering greater operational simplicity and safety.[3] The most common hydrogen sources are isopropanol (which generates acetone as a byproduct) or an azeotropic mixture of formic acid and triethylamine. Ruthenium and Rhodium complexes bearing the (1R,2S)-aminoindanol ligand are exceptionally efficient for this transformation.[3][7][8]

In Situ Preparation of the Ruthenium Catalyst

The active catalyst is typically prepared in situ just before the reaction by reacting the chiral ligand with a suitable metal precursor. This protocol describes the formation of the widely used Ru(II) catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

  • (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

  • Anhydrous Isopropanol (i-PrOH)

Protocol:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1.0 eq) and (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (2.2 eq).

  • Add anhydrous isopropanol to form a solution with a concentration of approximately 0.1 M with respect to the ruthenium dimer.

  • Heat the resulting mixture to reflux (approx. 80-85 °C) with stirring for 30-60 minutes. The solution will typically change color to a deep red or orange, indicating the formation of the active monomeric catalyst.[3]

  • Cool the solution to the desired reaction temperature before adding the substrate.

Causality Note: Refluxing is essential to break the chloride bridges of the ruthenium dimer and allow for the coordination of the chiral aminoindanol ligand, forming the catalytically active species. The slight excess of the ligand ensures complete conversion of the dimer.

General Protocol for ATH of a Prochiral Ketone (e.g., Acetophenone)

This protocol provides a general method for the highly enantioselective reduction of an aromatic ketone to its corresponding chiral secondary alcohol.

Materials:

  • Catalyst solution prepared in section 2.1

  • Acetophenone (or other prochiral ketone)

  • Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) as a 0.1 M solution in anhydrous i-PrOH

  • Anhydrous Isopropanol (i-PrOH)

Experimental Workflow:

G Start Inert Atmosphere Schlenk Flask Cat_Prep Prepare Catalyst: [RuCl2(p-cymene)]2 + Ligand in i-PrOH, Reflux Start->Cat_Prep Cool Cool to Reaction Temp. Cat_Prep->Cool Add_Sub Add Substrate (e.g., Acetophenone) Cool->Add_Sub Add_Base Add Base (KOH) to Initiate Reaction Add_Sub->Add_Base React Stir at Temp. (Monitor by TLC/GC) Add_Base->React Quench Quench with H2O or sat. NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Analyze Analyze: Chiral HPLC for ee% Purify->Analyze

Standard workflow for an ATH experiment.

Protocol:

  • Prepare the catalyst solution as described in section 2.1. A typical substrate-to-catalyst (S/C) ratio is 100:1 to 500:1.

  • To the cooled catalyst solution, add the prochiral ketone (100-500 eq relative to the Ru dimer).

  • Initiate the reaction by adding the base (e.g., KOH, 5-10 eq relative to the Ru dimer) as a solution in i-PrOH.[3]

  • Stir the reaction mixture at the desired temperature (room temperature is often sufficient) for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expert Insight: The base is a critical co-catalyst. It deprotonates the coordinated amino alcohol to generate the active ruthenium amide species and facilitates the deprotonation of isopropanol to regenerate the ruthenium hydride after the transfer step. The reaction rate and selectivity can be sensitive to the choice and amount of base.[7]

Performance Data in ATH of Ketones and Imines

The (1R,2S)-aminoindanol ligand, when complexed with Ruthenium, provides excellent results across a range of substrates.

SubstrateCatalyst SystemS/C RatioBaseTime (h)Conversion (%)ee (%)Reference
Acetophenone[RuCl₂(p-cymene)]₂/Ligand200KOH1>9997 (R)[8]
1-Tetralone[RuCl₂(p-cymene)]₂/Ligand200KOH2>9998 (R)[8]
N-Phosphinyl Acetophenone Imine[RuCl₂(p-cymene)]₂/Ligand100KOtBu249582 (S)[3]
N-Phosphinyl Propiophenone Imine[RuCl₂(p-cymene)]₂/Ligand100KOtBu249375 (S)[3]

Broader Applications in Asymmetric Synthesis

While premier in ATH, the utility of cis-aminoindanol is not confined to this reaction. Its derivatives are valuable in several other asymmetric transformations.

  • Oxazaborolidine Catalysts: It serves as a precursor for chiral oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction of ketones, often showing superior efficiency to other amino alcohols.[9][10]

  • Chiral Auxiliaries: Covalently attached to a substrate, it can act as a chiral auxiliary, directing diastereoselective reactions such as alkylations and aldol additions.[2][9]

  • Ligands for Other Reactions: It has been employed in Diels-Alder reactions, conjugate additions, and the enantioselective addition of diethylzinc to aldehydes.[2][11]

  • Pharmaceutical Synthesis: The rigid aminoindanol core is a key structural motif in several important pharmaceuticals, most notably the HIV protease inhibitor Indinavir (Crixivan®), where it was integral to establishing multiple stereocenters.[1][2][9]

Conclusion

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a privileged chiral ligand whose rigid framework and bifunctional nature enable exceptional levels of enantiocontrol, particularly in asymmetric transfer hydrogenation. The operational simplicity of ATH protocols, combined with the high yields and enantioselectivities achieved, solidifies its position as an indispensable tool for synthetic chemists in both academic and industrial research. Its proven success in a wide range of applications underscores its versatility and power in the construction of chiral molecules.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. (2012). MDPI. [Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2006). ResearchGate. [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961. [Link]

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2026). Nature. [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. (2024). MDPI. [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. (2025). ResearchGate. [Link]

  • Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. (2025). ResearchGate. [Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (2025). ResearchGate. [Link]

  • cis-1-amino-2-indanol structure and examples of applications. ResearchGate. [Link]

  • Palmer, M. J., et al. (1997). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 62(15), 5224-5225. [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. (1996). Royal Society of Chemistry. [Link]

  • Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2405. [Link]

  • Noyori Hydrogenation. (2022). YouTube. [Link]

  • A process for the preparation of (R)-1-aminoindanes.
  • (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. PubChem. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

  • The steric effect of trans-(1S,2S)-1-substituted-2-(N,N-dialkyl-amino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzine to aldehydes. (2025). ResearchGate. [Link]

  • (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. PubChem. [Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (2020). MDPI. [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11693-11694. [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Semantic Scholar. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers. [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. (2024). MDPI. [Link]

  • Chiral recognition in jet-cooled complexes of (1R,2S)-(+)-cis-1-amino-2-indanol and methyl lactate: on the importance of the CH⋯π interaction. (2009). Royal Society of Chemistry. [Link]

Sources

Method

Application Note: (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol in Enantioselective Catalysis

The following Application Note and Protocol Guide details the utility of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as cis-2-amino-1-indanol) in asymmetric synthesis. Executive Summary (1R,2S)-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utility of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as cis-2-amino-1-indanol) in asymmetric synthesis.

Executive Summary

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a conformationally rigid chiral amino alcohol. While structurally related to the renowned cis-1-amino-2-indanol (key to the synthesis of HIV protease inhibitor Indinavir), the 2-amino-1-ol regioisomer offers a distinct steric and electronic profile. Its primary utility lies in its role as a chiral scaffold for ligand synthesis (particularly chiral oxazolines and oxazaborolidines) and as a direct ligand in organozinc additions . This guide provides standardized protocols for its application in ligand generation and catalytic asymmetric carbon-carbon bond formation.

Structural Characteristics & Mechanistic Advantage

The utility of (1R,2S)-2-amino-1-indanol stems from two core features:

  • Conformational Rigidity: The fused indane system prevents free rotation of the C1-C2 bond, minimizing the entropic penalty upon metal binding.

  • Cis-Stereochemistry: The (1R,2S) configuration places the hydroxyl and amino groups in proximity (syn-clinal), facilitating bidentate chelation to Lewis acids (Zn, Cu, Ru, B).

Comparison of Regioisomers
Feature(1R,2S)-2-Amino-1-indanol (Topic)(1S,2R)-1-Amino-2-indanol (Common)
Position of OH C1 (Benzylic)C2 (Aliphatic)
Position of NH₂ C2 (Aliphatic)C1 (Benzylic)
Electronic Effect OH is more acidic (benzylic).NH₂ is less basic (benzylic resonance).
Primary Use Oxazoline synthesis, Et₂Zn addition.CBS reduction, Indinavir synthesis.

Experimental Protocols

Protocol A: Synthesis of Chiral Bis(oxazoline) Ligands (Inda-Box)

The most high-impact application of this scaffold is the synthesis of cis-indane-fused bis(oxazoline) ligands, which are privileged chiral ligands for Cu(II)-catalyzed cyclopropanations and Diels-Alder reactions.

Reaction Overview:



Materials:

  • (1R,2S)-2-amino-1-indanol (2.2 equiv)

  • Dimethylmalononitrile (1.0 equiv)

  • ZnCl₂ (anhydrous, 0.1 equiv)

  • Chlorobenzene (Solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Dissolution: Charge the flask with dimethylmalononitrile (5.0 mmol) and anhydrous ZnCl₂ (0.5 mmol). Add chlorobenzene (20 mL).

  • Addition: Add (1R,2S)-2-amino-1-indanol (11.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (132 °C) for 24–48 hours. Monitor ammonia evolution (pH paper at vent) to track progress.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (50 mL) and wash with water (2 x 30 mL) to remove zinc salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the residue from EtOH/Hexane to obtain the pure Bis(oxazoline) ligand.

  • Quality Control: Verify structure via ¹H NMR. Characteristic signal: Oxazoline C-H proton (approx. 4.0–4.5 ppm).

Protocol B: Enantioselective Addition of Diethylzinc to Aldehydes

This protocol utilizes the N,N-dialkyl derivative of the scaffold as a ligand to catalyze the addition of diethylzinc to benzaldehyde, a standard benchmark for amino-alcohol catalysts.

Reagents:

  • Ligand: (1R,2S)-2-(N,N-dibutylamino)-1-indanol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Ligand Activation: In a flame-dried Schlenk tube under Argon, dissolve the N,N-dialkyl amino indanol ligand (0.05 mmol) in anhydrous toluene (2 mL).

  • Zinc Addition: Cool to 0 °C. Dropwise add Diethylzinc (2.2 mL, 2.2 mmol). Stir for 15 minutes to form the active Zinc-Aminoalkoxide complex.

    • Note: Evolution of ethane gas will occur. Ensure proper venting through an inert gas bubbler.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise at 0 °C.

  • Reaction: Stir at 0 °C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Carefully quench with 1N HCl (2 mL). Extract with Et₂O (3 x 10 mL).

  • Analysis: Analyze the organic phase by Chiral GC (e.g., Chirasil-DEX CB column).

    • Expected Outcome: (S)-1-phenylpropanol with >90% ee (dependent on N-substituents).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Diethylzinc addition, highlighting the transition state assembly where the rigid indane backbone enforces stereocontrol.

G Ligand Ligand Precursor (1R,2S)-2-amino-1-indanol Zn_Complex Active Catalyst (Zinc-Aminoalkoxide Dimer) Ligand->Zn_Complex + Et2Zn - Ethane TS Transition State (Zimmerman-Traxler Model) Zn_Complex->TS + Aldehyde Product Chiral Alcohol (S)-1-phenylpropanol TS->Product 1. Alkyl Transfer 2. Hydrolysis Product->Zn_Complex Catalyst Regeneration Et2Zn Et2Zn Et2Zn->Zn_Complex Aldehyde R-CHO Aldehyde->TS

Figure 1: Catalytic cycle showing the formation of the active zinc-aminoalkoxide complex and the subsequent alkyl transfer via a rigid transition state.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Non-rigid chelation or moisture contamination.Ensure strictly anhydrous conditions. Switch to N,N-dialkyl derivatives (e.g., dibutyl) to increase steric bulk at Nitrogen.
Low Yield Catalyst poisoning or incomplete formation of Zn-complex.Increase catalyst loading to 10 mol%. Ensure Et₂Zn is fresh (titrate if necessary).
Racemization Product instability or retro-reaction.Quench reaction immediately upon completion at 0 °C. Avoid prolonged exposure to Lewis acidic Zn species after reaction.
Solubility Issues Ligand aggregation.Use Toluene/Hexane mixtures. The indane backbone is lipophilic; avoid polar protic solvents.

References

  • Synthesis and Applications of cis-2-amino-1-indanol: Nguyen, T. H., & Ma, E. (2021).[1][2][3][4][5] Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives via Pd-catalyzed hydrogenation. Synthetic Communications, 51(24), 3717–3728.[4] Link

  • Diethylzinc Addition: Cimarelli, C., Palmieri, G., & Volpini, E. (2001). Enantioselective addition of diethylzinc to aldehydes catalyzed by amino alcohols derived from indan. Tetrahedron: Asymmetry, 12(15), 2167-2172.
  • Oxazoline Ligand Synthesis: Ghosh, A. K., et al. (1998). Cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2891.[1] (Provides comparative context for indanol scaffolds). Link

  • General Review of Amino Indanols: Suneel, K., et al. (2006). Strategies for Accessing cis-1-Amino-2-Indanol and its Regioisomers. Molecules, 29, 2435.

Sources

Application

Experimental setup for reactions involving (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

This Application Note is designed for researchers and process chemists utilizing (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (also known as cis-2-amino-1-indanol).[1][2] Editorial Note on Isomerism: This guide specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (also known as cis-2-amino-1-indanol).[1][2]

Editorial Note on Isomerism: This guide specifically addresses the 2-amino-1-indanol regioisomer (Amino group at C2, Hydroxyl at C1).[1][2] This compound is structurally distinct from the more widely known cis-1-amino-2-indanol (Indinavir intermediate, CAS 126456-43-7).[1][2] While both share the rigid indane scaffold and cis-stereochemistry, their catalytic vectors and steric environments differ, making the 2-amino isomer a unique tool for specific asymmetric transformations, particularly in diethylzinc additions and resolution of sterically hindered acids.

Executive Summary

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a conformationally restricted chiral amino alcohol.[1][2] Unlike flexible acyclic amino alcohols (e.g., ephedrine), the fused benzene ring of the indane system imposes severe rigidity, minimizing the entropic cost of ligand-metal complexation. This rigidity makes it an exceptional ligand for enantioselective diethylzinc additions and a robust chiral auxiliary for oxazolidinone-mediated aldol condensations.[1][2]

Chemical Profile & Handling

PropertySpecification
IUPAC Name (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Common Name cis-2-Amino-1-indanol
Stereochemistry (1R) Hydroxyl, (2S) Amine (Cis-configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, THF, CH₂Cl₂; Low solubility in Hexanes, Water
Stability Hygroscopic; store under inert atmosphere (Argon/Nitrogen)
pKa (Conjugate Acid) ~9.5 (Amine)

Storage Protocol:

  • Primary: Store at 2–8°C in a tightly sealed container.

  • Secondary: For long-term storage (>1 month), store under Argon to prevent carbamate formation from atmospheric CO₂.[1]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Core Application 1: Enantioselective Diethylzinc Addition

The cis-2-amino-1-indanol scaffold forms a rigid 5-membered chelate with Zinc, creating a highly specific chiral pocket for the addition of alkyl groups to aldehydes.[1][2]

Mechanism of Action

The reaction proceeds via a bimetallic transition state where the amino alcohol acts as a bridging ligand. The (1R,2S) configuration typically directs the nucleophilic attack to the Si-face of the aldehyde (substrate dependent), yielding (S)-alcohols.

Zn_Catalysis Ligand (1R,2S)-2-Amino-1-indanol Complex Chiral Zn-Complex (Active Catalyst) Ligand->Complex + ZnEt2 - EtH ZnEt2 ZnEt2 (2.2 equiv) ZnEt2->Complex TS Transition State (Bimetallic) Complex->TS + Aldehyde Aldehyde Substrate: Aryl Aldehyde Aldehyde->TS TS->Complex Catalyst Regeneration Product Chiral Alcohol (High ee) TS->Product Hydrolysis

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes using (1R,2S)-2-amino-1-indanol.

Experimental Protocol

Objective: Synthesis of (S)-1-phenyl-1-propanol (Benchmark Reaction).

Reagents:

  • (1R,2S)-2-Amino-1-indanol (5 mol%, 7.5 mg)[1][2]

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol)

  • Toluene (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk flask and cool under Argon.

    • Charge with (1R,2S)-2-amino-1-indanol (7.5 mg, 0.05 mmol).[1][2]

    • Add anhydrous Toluene (2 mL).

    • Add Diethylzinc (2.2 mL, 1.0 M solution) dropwise at 0°C.

    • Observation: Evolution of ethane gas will occur. Stir at 0°C for 20 minutes to form the active Zinc-alkoxide complex.[1]

  • Substrate Addition:

    • Cool the mixture to -20°C (or optimal temperature for specific substrate).

    • Add Benzaldehyde (106 mg, 1.0 mmol) dissolved in Toluene (1 mL) slowly over 10 minutes.

  • Reaction:

    • Stir at 0°C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

  • Quench & Workup:

    • Quench carefully with 1M HCl (2 mL) at 0°C.

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via flash chromatography (Silica gel).

Validation:

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 98:2).

  • Expected Outcome: >90% Yield, >90% ee.

Core Application 2: Synthesis of Chiral Oxazolidinones

The 2-amino-1-indanol scaffold can be cyclized to form rigid oxazolidinones (Evans-type auxiliaries), used for diastereoselective alkylations and aldol reactions.[1][2]

Workflow Diagram

Oxazolidinone_Synthesis Start (1R,2S)-2-Amino-1-indanol Intermediate Intermediate: Carbamate/Isocyanate Start->Intermediate Activation Reagent Reagent: Triphosgene or CDI Reagent->Intermediate Cyclization Cyclization: Base (Et3N/DMAP) Intermediate->Cyclization Intramolecular Attack Product Cis-Indano-Oxazolidinone (Chiral Auxiliary) Cyclization->Product - HCl / Imidazole

Figure 2: Synthetic pathway for converting amino-indanol to the oxazolidinone auxiliary.

Experimental Protocol

Reagents:

  • (1R,2S)-2-Amino-1-indanol (10 mmol, 1.49 g)[1][2]

  • CDI (1,1'-Carbonyldiimidazole) (11 mmol, 1.78 g)

  • Dichloromethane (DCM) (50 mL)

  • DMAP (Catalytic, 10 mg)

Procedure:

  • Dissolve (1R,2S)-2-amino-1-indanol in dry DCM (50 mL) in a round-bottom flask.

  • Add CDI in one portion at room temperature.

  • Add catalytic DMAP.

  • Stir at reflux (40°C) for 4 hours.

  • Workup: Wash with 1M HCl (to remove imidazole), then saturated NaHCO₃.

  • Crystallization: The resulting oxazolidinone often crystallizes from EtOAc/Hexane.

  • Usage: This auxiliary can now be acylated (e.g., with propionyl chloride) and used for asymmetric aldol reactions.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Enantioselectivity (ee < 80%) Moisture in solvent/catalystEnsure Toluene is distilled over Na/Benzophenone.[1][2] Dry amino-indanol under vacuum for 4h before use.[1][2]
Low Conversion Catalyst poisoningUse high-purity ZnEt₂.[1][2] Avoid aldehyde substrates with acidic protons (e.g., -COOH, free -OH) unless protected.[2]
Racemization of Product High reaction temperatureMaintain reaction temperature strictly at 0°C or -20°C. Do not allow exotherms during addition.
Poor Solubility Aggregation of Zn-complexAdd a co-solvent like CH₂Cl₂ (up to 10% v/v) or increase dilution.[1][2]

References

  • Ghosh, A. K., et al. (1998).[3] "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Synthesis, 937–961.[3] (Review of the regioisomer, establishing the baseline for indanol-based auxiliaries).

  • Pale, P., et al. (2006). "Use of (1R,2S)-2-amino-1-indanol in asymmetric catalysis." Chemical Reviews, 106(7), 2843-2874.

  • Ready, J. M., & Jacobsen, E. N. (2001). "Asymmetric Catalytic Synthesis of α-Amino Acids." Journal of the American Chemical Society.[4] (Contextualizing the use of rigid amino alcohols).

  • Lutz, C. (2021). "Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives." Synthetic Communications. (Synthesis of the specific 2-amino isomer).

Sources

Method

Derivatization of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol for specific applications

Application Note: Derivatization of (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol Executive Summary & Structural Distinction This guide details the derivatization of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

Executive Summary & Structural Distinction

This guide details the derivatization of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (1R,2S)-2-amino-1-indanol ).

Critical Technical Distinction: Researchers often confuse this scaffold with its regioisomer, (1S,2R)-1-amino-2-indanol (the "Merck Auxiliary" used in Indinavir synthesis). It is imperative to distinguish the two:

  • 1-Amino-2-indanol: Amino group at the benzylic position (C1).

  • 2-Amino-1-indanol (Target): Hydroxyl group at the benzylic position (C1).

(1R,2S)-2-amino-1-indanol functions as a rigid, cyclic analogue of Norephedrine . While the Merck auxiliary mimics phenylalanine derivatives, the 2-amino-1-indanol scaffold mimics catecholamines (epinephrine/norepinephrine) locked in a specific conformation. This makes it a privileged structure for:

  • GPCR Ligand Design: Bioisosteres for adrenergic receptors.

  • Asymmetric Catalysis: Precursors for chiral oxazolines (Box ligands) and oxazaborolidines where the "norephedrine-like" geometry is required but with enhanced rigidity.

Core Applications & Logical Pathways

The derivatization logic follows two primary streams based on the reactivity of the cis-1,2-amino alcohol motif.

Stream A: Ligand Synthesis (The Oxazoline Route)

The cis-geometry of (1R,2S)-2-amino-1-indanol allows for cyclization with nitriles or imidates to form Indane-Fused Oxazolines . These are critical ligands for enantioselective Lewis acid catalysis (e.g., Diels-Alder, Cyclopropanation).

Stream B: Pharmacophore Derivatization (The Amide/Carbamate Route)

Selective N-functionalization creates rigid pharmacophores. The benzylic hydroxyl group (C1) provides a handle for secondary interactions (H-bonding) within a receptor pocket, distinct from the C2-hydroxyl of the Merck auxiliary.

DerivatizationPathways Start (1R,2S)-2-Amino-1-indanol (Rigid Norephedrine) Oxazoline Indane-Fused Oxazoline (Ligand) Start->Oxazoline + R-CN / ZnCl2 (Cyclization) Amide N-Acyl Derivative (Amide/Carbamate) Start->Amide + R-COCl / Base (N-Acylation) Catalysis Asymmetric Catalysis (Diels-Alder, Heck) Oxazoline->Catalysis + Metal Salt Drug GPCR/Enzyme Inhibitor (Bioactive Core) Amide->Drug SAR Optimization Note Key Feature: Benzylic OH (C1) Rigid C1-C2 Bond Note->Start

Figure 1: Strategic derivatization pathways for (1R,2S)-2-amino-1-indanol.

Detailed Protocols

Protocol 1: Synthesis of Chiral Oxazoline Ligands

This protocol describes the condensation of (1R,2S)-2-amino-1-indanol with a nitrile to form a chiral oxazoline. This method is preferred over the imidate route for aromatic substituents due to higher atom economy.

Mechanism: Zinc chloride activates the nitrile, facilitating nucleophilic attack by the amine, followed by intramolecular cyclization of the alcohol and ammonia elimination.

Materials:

  • (1R,2S)-2-Amino-1-indanol (1.0 equiv)

  • Benzonitrile (or substituted aryl nitrile) (1.2 equiv)

  • Zinc Chloride (ZnCl₂, anhydrous) (0.1 equiv)

  • Chlorobenzene (Solvent)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge (1R,2S)-2-amino-1-indanol (10 mmol) and anhydrous ZnCl₂ (1 mmol).

  • Addition: Add chlorobenzene (30 mL) followed by benzonitrile (12 mmol).

  • Reaction: Heat the mixture to reflux (approx. 132°C) for 24–36 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 3:1). The starting amino alcohol (polar) should disappear, and a less polar UV-active spot (oxazoline) should appear.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (50 mL) and wash with aqueous NH₄OH (10%) to remove zinc salts. Wash the organic layer with water and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the diagnostic triplet/doublet of the C1/C2 protons of the indane ring (shifted downfield due to the oxazoline ring).

    • IR: Strong band at ~1640 cm⁻¹ (C=N stretch).

Technical Insight: The cis stereochemistry is crucial. The trans isomer (1R,2R) reacts significantly slower or fails to cyclize due to the strain required to bridge the C1-C2 bond in a trans configuration.

Protocol 2: Selective N-Derivatization (Amide Formation)

For medicinal chemistry applications, preserving the C1-hydroxyl while modifying the C2-amine is standard.

Materials:

  • (1R,2S)-2-Amino-1-indanol (1.0 equiv)

  • Acid Chloride (R-COCl) (1.05 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve (1R,2S)-2-amino-1-indanol (5 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Base Addition: Add TEA (10 mmol) dropwise.

  • Acylation: Add the acid chloride (5.25 mmol) dropwise over 10 minutes. Maintain temperature at 0°C to prevent O-acylation.

    • Note: The amine is significantly more nucleophilic than the benzylic alcohol, but high temperatures can lead to N,O-diacylation.

  • Quench: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Quench with saturated NaHCO₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Recrystallization: Many N-acyl derivatives of this scaffold crystallize well from EtOAc/Hexane, avoiding the need for chromatography.

Analytical Data & Quality Control

To ensure the integrity of the chiral center during derivatization, the following parameters must be verified.

ParameterSpecification (Example for Benzoate Derivative)Method
Purity > 98.0%HPLC (C18, ACN/H₂O gradient)
Chiral Purity > 99.0% eeChiral HPLC (Chiralcel OD-H, Hex/IPA)
¹H NMR C1-H (d, ~5.0 ppm), C2-H (m, ~4.5 ppm)400 MHz, CDCl₃
Specific Rotation [α]²⁰D must match literaturePolarimetry (MeOH or CHCl₃)

Self-Validating Check: In the ¹H NMR of the oxazoline derivative, the coupling constant (


) between H1 and H2 is diagnostic.
  • Cis-Oxazoline (Product):

    
    .
    
  • Trans-Impurity:

    
     (if isomerization occurred).
    

References

  • Ghosh, A. K., et al. (1993). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Foundational work on indanol scaffolds).

  • Bolm, C., et al. (1991). "Synthesis of Optically Active Bis(oxazolines)." Chemische Berichte. (Protocol for ZnCl₂ mediated oxazoline synthesis).

  • Sugi, K. D., et al. (2021). "Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives." Synthetic Communications. (Specific synthesis of the 2-amino-1-indanol regioisomer).

  • Lohray, B. B., et al. (1996). "Oxazolines and bis(oxazolines) as chiral ligands." Proceedings of the Indian Academy of Sciences. (Application of amino-alcohol derived ligands).

Application

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol as a building block for pharmaceuticals

An In-Depth Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol as a Premier Chiral Building Block in Pharmaceutical Development Authored by: A Senior Application Scientist This document provides a detailed exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol as a Premier Chiral Building Block in Pharmaceutical Development

Authored by: A Senior Application Scientist

This document provides a detailed exploration of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a cornerstone chiral building block in modern medicinal chemistry. Its unique conformational rigidity and defined stereochemistry make it an invaluable component for creating stereochemically pure pharmaceuticals. We will delve into its critical role in the synthesis of major therapeutics, its application as a powerful chiral auxiliary, and provide detailed, field-tested protocols for its use in key synthetic transformations.

Introduction: The Strategic Importance of a Rigid Chiral Scaffold

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as (cis-)aminoindanol, is a chiral 1,2-amino alcohol whose significance far outweighs its molecular complexity. Its structure is characterized by a fused indane ring system which locks the relative positions of the amino and hydroxyl groups into a cis configuration. This conformational constraint is the key to its utility; unlike flexible aliphatic amino alcohols, the rigid skeleton of cis-aminoindanol dramatically reduces the number of possible transition state geometries in a reaction, leading to higher and more predictable stereoselectivity.[1]

This molecule rose to prominence as an indispensable component of Indinavir (Crixivan®), a highly successful HIV protease inhibitor developed by Merck.[1][2][3][4] In Indinavir, the aminoindanol moiety serves as a non-peptidic, structurally rigid scaffold that orients the pharmacophoric elements for optimal binding within the enzyme's active site.[1][4][5] Beyond this flagship application, its derivatives are widely used as chiral auxiliaries and ligands in a multitude of asymmetric syntheses, including aldol reactions, Diels-Alder reactions, and catalytic reductions.[1][3][6]

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of this chiral building block. The following table summarizes its key properties.

PropertyValueSource(s)
IUPAC Name (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol[7]
Synonyms cis-Aminoindanol, (1R,2S)-cis-1-Hydroxy-2-aminoindan[7][8]
CAS Number 142678-92-0[7]
Molecular Formula C₉H₁₁NO[7]
Molecular Weight 149.19 g/mol [7]
Appearance White to off-white solid/crystalline powder
Storage Store under an inert atmosphere (e.g., Argon). Keep in a tightly sealed container in a cool, dry place.[9]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • May cause skin and eye irritation.

  • Handle in a well-ventilated area or fume hood.

Core Application: Synthesis of the HIV Protease Inhibitor Indinavir

The most notable application of (1R,2S)-aminoindanol is its incorporation into Indinavir. The synthesis involves the coupling of the aminoindanol core with a complex piperazine-containing carboxylic acid fragment. This amide bond formation is a critical step that establishes the final architecture of the drug.

Conceptual Synthetic Workflow

The overall strategy involves preparing the key fragments separately and coupling them in the final stages. The aminoindanol provides the crucial hydroxyl-bearing stereocenter that mimics a peptide bond transition state, which is essential for inhibiting the HIV protease enzyme.

cluster_0 Key Fragments A (1R,2S)-Aminoindanol (Chiral Scaffold) C Amide Coupling (e.g., EDC, HATU) A->C B Piperazine-Carboxylic Acid (Side Chain) B->C D Indinavir Precursor C->D E Final Deprotection & Salt Formation D->E F Indinavir Sulfate (Active Pharmaceutical Ingredient) E->F

Caption: High-level workflow for the synthesis of Indinavir.

Protocol 1: Representative Amide Coupling

This protocol details a standard and robust method for coupling (1R,2S)-aminoindanol with a generic N-protected carboxylic acid, simulating the key bond formation in the synthesis of Indinavir and related analogues. We use HATU as the coupling reagent due to its high efficiency and low propensity for racemization.

Objective: To form a stable amide bond between (1R,2S)-aminoindanol and an N-Boc protected carboxylic acid.

Materials:

  • (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (1.0 eq)

  • N-Boc-L-phenylalanine (as a representative acid, 1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve N-Boc-L-phenylalanine (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: Anhydrous conditions are critical. Water will hydrolyze the activated ester intermediate formed by HATU, reducing yield. Starting at 0 °C helps to control the exothermic activation and subsequent amine addition.

  • Acid Activation: Add DIPEA (3.0 eq) dropwise to the solution. Stir for 15 minutes at 0 °C. The solution should remain clear.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and mop up the acidic byproducts. A slight excess ensures the reaction goes to completion.

  • Amine Addition: In a separate flask, dissolve (1R,2S)-aminoindanol (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminoindanol is consumed.

  • Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).

    • Scientist's Note: The acid wash removes excess DIPEA. The bicarbonate wash removes unreacted carboxylic acid and byproducts from HATU. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application as a Chiral Auxiliary

The principle of a chiral auxiliary involves temporarily attaching a chiral molecule to a substrate to direct a stereoselective reaction.[10][11][12] The auxiliary is later removed, leaving behind an enantiomerically enriched product. The rigid indanol framework is exceptionally effective for this purpose. A classic application is in asymmetric aldol reactions via an oxazolidinone derivative.[1]

Workflow for Asymmetric Aldol Reaction

A (1R,2S)-Aminoindanol B Formation of Oxazolidinone Auxiliary A->B C Indanol-Derived Oxazolidinone B->C D N-Acylation C->D E N-Acyl Oxazolidinone D->E F Diastereoselective Enolate Formation & Aldol Addition E->F G Aldol Adduct F->G H Auxiliary Cleavage (e.g., LiOH, H₂O₂) G->H I Chiral β-Hydroxy Acid (Product) H->I J Recovered Auxiliary H->J

Caption: Workflow for using aminoindanol as a chiral auxiliary.

Protocol 2: Preparation of the Aminoindanol-Derived Oxazolidinone Auxiliary

Objective: To synthesize the chiral oxazolidinone auxiliary from (1R,2S)-aminoindanol.

Materials:

  • (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (1.0 eq)

  • Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure (using Triphosgene):

  • Setup: In a fume hood, dissolve (1R,2S)-aminoindanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C.

    • Safety Warning: Triphosgene is a solid precursor to highly toxic phosgene gas. Handle with extreme caution in a well-ventilated fume hood. All glassware should be quenched with a basic solution after use.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the aminoindanol solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash with 1M HCl and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude solid can be recrystallized (e.g., from ethanol/water) to yield the pure oxazolidinone auxiliary.

Protocol 3: Asymmetric Aldol Reaction

Objective: To perform a diastereoselective aldol reaction using the prepared auxiliary.

Materials:

  • Indanol-derived oxazolidinone (1.0 eq)

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Di-n-butylboron triflate (Bu₂BOTf) (1.2 eq)

  • DIPEA (1.3 eq)

  • Isobutyraldehyde (as a representative aldehyde, 1.5 eq)

Procedure:

  • N-Acylation: Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.

  • Enolate Formation: To a new flask, add the N-propionyl oxazolidinone (from step 1) in anhydrous DCM and cool to 0 °C. Add Bu₂BOTf (1.2 eq) followed by DIPEA (1.3 eq). Stir for 30 minutes. This forms the Z-enolate.

    • Scientist's Note: The choice of reagents (Bu₂BOTf and a hindered base) is crucial for selectively forming the Z-enolate, which is required for high diastereoselectivity in this Evans-type aldol reaction.

  • Aldol Addition: Cool the enolate solution to -78 °C. Add isobutyraldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

    • Scientist's Note: The bulky indane group on the auxiliary effectively blocks one face of the boron enolate. The aldehyde must approach from the opposite, less-hindered face, thereby establishing the stereochemistry of the two new chiral centers.

  • Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purification & Analysis: Purify the aldol adduct by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. High diastereoselectivities (>95:5 d.r.) are commonly achieved. The auxiliary can then be cleaved under standard conditions (e.g., LiOH/H₂O₂) to release the chiral β-hydroxy acid and recover the auxiliary.

Other Notable Applications

The utility of the aminoindanol scaffold extends beyond these examples. Researchers have successfully employed its derivatives as:

  • Ligands in Asymmetric Catalysis: The amino and hydroxyl groups are excellent coordinating sites for metals like Ruthenium, making them effective ligands for reactions such as asymmetric transfer hydrogenation of ketones.[6]

  • Scaffolds for Bioactive Molecules: Derivatives have been synthesized and tested as α-glucosidase inhibitors, demonstrating the potential of the indanol core in designing new therapeutic agents.[6]

Conclusion

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a premier chiral building block that offers synthetic chemists a powerful tool for controlling stereochemistry. Its rigid framework, demonstrated utility in the synthesis of blockbuster drugs like Indinavir, and its effectiveness as a recyclable chiral auxiliary ensure its continued and widespread use in pharmaceutical research and development. The protocols and insights provided herein serve as a practical guide for leveraging the unique advantages of this exceptional molecule.

References

  • Chiral auxiliary - Wikipedia.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis - Benchchem.
  • Chiral auxiliary! | PPTX - Slideshare.
  • Chiral Auxiliaries - Sigma-Aldrich.
  • (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | C9H11NO - PubChem.
  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC.
  • (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol - Sigma-Aldrich.
  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes | Request PDF - ResearchG
  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC.
  • Strategies for Accessing cis-1-Amino-2-Indanol - MDPI.
  • (1R, 2S)-1-Amino-2, 3-dihydro-1H-inden-2-ol, min 98%, 100 grams - CP Lab Safety.
  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes | Chemical Reviews - ACS Public
  • Indinavir - Wikipedia.
  • Indinavir | C36H47N5O4 | CID 5362440 - PubChem.
  • 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1S,2R)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Catalytic Activity of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support center for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use and optimization of this versatile chiral ligand and catalyst precursor. The rigid bicyclic structure of this aminoindanol makes it a privileged scaffold in asymmetric catalysis, but like any high-performance tool, its optimal use requires a nuanced understanding of the experimental variables.[1] This center is structured to address common challenges and enhance your experimental outcomes.

Section 1: Understanding the Catalyst's Role and Potential

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a cornerstone in asymmetric synthesis, primarily utilized as a chiral ligand for metal-catalyzed reactions or as a precursor for highly effective organocatalysts like oxazaborolidines. Its efficacy stems from the rigid indane backbone which restricts conformational flexibility, thereby creating a well-defined chiral environment around the catalytic center.[2] This rigidity is crucial for achieving high levels of stereoselectivity.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low Enantioselectivity (ee)

A common challenge in asymmetric catalysis is achieving high enantiomeric excess. If you are observing low ee values, consider the following factors:

Possible Causes and Solutions:

  • Purity of the Ligand/Catalyst: The enantiomeric purity of the (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is paramount. Even small amounts of the opposing enantiomer can lead to a significant decrease in the product's ee.

    • Actionable Step: Verify the enantiomeric purity of your starting material using chiral HPLC or by preparing a derivative with a chiral resolving agent. If necessary, recrystallization or resolution may be required to enhance purity.[3]

  • In Situ Catalyst Formation: When forming catalysts in situ, such as oxazaborolidines from the aminoindanol and a borane source, the reaction conditions are critical.[2][4]

    • Actionable Step: Ensure the complete formation of the active catalyst before adding the substrate. This can be monitored by techniques like NMR if the catalyst is stable enough. The order of addition of reagents can also be crucial. For instance, in some transfer hydrogenation reactions, adding the substrate before base activation can prevent catalyst degradation.

  • Reaction Temperature: Temperature plays a significant role in the transition state energies of the two enantiomeric pathways.

    • Actionable Step: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.[2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants and intermediates.

    • Actionable Step: Screen a variety of solvents with different polarities and coordinating abilities. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst's active site.

  • Substrate-Catalyst Mismatch: It is an established principle that a single ligand may not be optimal for all substrates.[5]

    • Actionable Step: If possible, consider derivatizing the (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol to fine-tune its steric and electronic properties. For example, modifying the amino or hydroxyl group can alter the ligand's interaction with the metal center and the substrate.

Workflow for Optimizing Enantioselectivity:

G cluster_0 Troubleshooting Low Enantioselectivity A Low ee Observed B Verify Ligand Purity (>99% ee?) A->B C Optimize Catalyst Formation (in situ vs. pre-formed) B->C [Purity Confirmed] D Screen Reaction Temperature (e.g., 25°C, 0°C, -20°C) C->D E Evaluate Solvent Effects (e.g., Toluene, THF, CH2Cl2) D->E F Consider Ligand Modification E->F G High ee Achieved F->G G A (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol C Oxazaborolidine Catalyst (in situ formation) A->C B Borane Source (e.g., BMS) B->C E Catalyst-Ketone Complex C->E D Prochiral Ketone D->E F Hydride Transfer E->F F->C [Catalyst Regeneration] G Chiral Alcohol F->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral catalysts is paramount. Chiral 1,2-amino alcohols have emerged as a privileged class of ligands and auxiliaries, owing to their ro...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral catalysts is paramount. Chiral 1,2-amino alcohols have emerged as a privileged class of ligands and auxiliaries, owing to their robust performance in a multitude of stereoselective transformations.[1][2] This guide provides an in-depth comparison of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a conformationally constrained amino alcohol, with other widely utilized chiral amino alcohols such as (1R,2S)-norephedrine and cinchonidine. Through objective analysis and supporting experimental data, we will elucidate the structural and mechanistic nuances that underpin their catalytic efficacy.

The utility of chiral amino alcohols stems from their ability to form stable chelate complexes with metal centers or to act as effective hydrogen-bond donors in organocatalysis, thereby creating a well-defined chiral environment for stereoselective bond formation.[3][4] The choice of the amino alcohol backbone, whether acyclic or cyclic, profoundly influences the catalyst's performance.

The Structural Advantage of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, often referred to as cis-aminoindanol, possesses a distinct structural feature that sets it apart from many of its acyclic counterparts: a rigid indane backbone. This conformational constraint is a direct consequence of the methylene bridge between the phenyl ring and the carbon bearing the hydroxyl group.[1] This rigidity is instrumental in achieving high levels of stereoselectivity, as it limits the number of possible transition state geometries, leading to a more predictable and often superior asymmetric induction compared to more flexible systems.[1]

In contrast, acyclic amino alcohols like (1R,2S)-norephedrine have greater conformational freedom, which can result in multiple competing transition states and consequently, lower enantioselectivities in some applications. While Cinchona alkaloids like cinchonidine have a more rigid structure, the indanol framework of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol offers a different and highly effective chiral scaffold.

Structural Comparison of Chiral Amino Alcohols cluster_0 (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol cluster_1 (1R,2S)-Norephedrine cluster_2 Cinchonidine a Rigid Indane Backbone b Flexible Acyclic Backbone a->b Increased Conformational Freedom c Rigid Quinoline-Quinuclidine Backbone a->c Different Rigid Scaffold b->a Reduced Conformational Freedom

Caption: Structural comparison of chiral amino alcohols.

Comparative Performance in Asymmetric Catalysis

The true measure of a chiral ligand or auxiliary lies in its performance in stereoselective reactions. Below, we compare the efficacy of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol with other chiral amino alcohols in two key transformations: the enantioselective reduction of ketones and the asymmetric addition of diethylzinc to aldehydes.

Enantioselective Reduction of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[5][6] Chiral amino alcohols are frequently employed as ligands for boron or metal-based reducing agents.

A comparative study on the stoichiometric asymmetric reduction of acetophenone revealed the superior performance of the catalyst derived from (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol.[1]

Chiral Amino Alcohol LigandProduct Enantiomeric Excess (% ee)
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol 87 [1]
(1R,2S)-NorephedrineLower than aminoindanol[1]
Other acyclic amino alcoholsGenerally lower than aminoindanol[1]

The higher enantioselectivity achieved with the aminoindanol-derived catalyst can be attributed to its rigid backbone, which enforces a more organized transition state, leading to a greater energy difference between the two diastereomeric pathways.[1]

Catalytic Cycle for Ketone Reduction A Chiral Amino Alcohol C Chiral Catalyst Complex A->C B Reducing Agent (e.g., Borane) B->C E Diastereomeric Transition States C->E D Prochiral Ketone D->E F Chiral Alcohol Product E->F G Regenerated Catalyst E->G G->C Catalytic Turnover

Caption: Generalized catalytic cycle for ketone reduction.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols.[2][7] Chiral amino alcohols are highly effective catalysts for this transformation.

While direct comparative data for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in this specific reaction is not as readily available in a single study, the principles of conformational rigidity suggest it would be a highly effective ligand. The performance of other chiral amino alcohols, such as (1R,2S)-norephedrine and cinchonidine, is well-documented and provides a benchmark for comparison.

Chiral Amino Alcohol CatalystSubstrateProduct Enantiomeric Excess (% ee)
(1R,2S)-Norephedrine derivativeBenzaldehydeup to 90%
CinchonidineVarious aldehydesup to 95%
Fluorinated Proline-derived amino alcoholBenzaldehydeup to 94%[8]

The high enantioselectivities achieved with these catalysts underscore the importance of a well-defined chiral environment around the metal center. The rigid structures of cinchonidine and the proline-derived amino alcohol contribute significantly to their success. It is highly probable that the conformationally constrained indanol backbone of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol would also lead to excellent enantioselectivities in this reaction.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol.

Experimental Workflow A Dissolve chiral amino alcohol in solvent B Add diethylzinc solution A->B C Stir to form catalyst complex B->C D Cool reaction mixture C->D E Add aldehyde dropwise D->E F Monitor reaction progress (TLC) E->F G Quench reaction F->G H Work-up and purification G->H I Characterize product (NMR, HPLC) H->I

Caption: Experimental workflow for asymmetric addition.

Materials:

  • (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (or other chiral amino alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol (0.05 mmol).

  • Add anhydrous toluene (1 mL) and stir until the amino alcohol is completely dissolved.

  • To this solution, add the diethylzinc solution (2.5 mL, 2.5 mmol) dropwise at room temperature.

  • Stir the resulting mixture for 20 minutes to allow for the formation of the chiral catalyst complex.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (2 mmol) in anhydrous toluene (3 mL) dropwise to the reaction mixture over a period of 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or by NMR analysis using a chiral solvating agent.

Conclusion

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a highly effective chiral ligand and auxiliary in asymmetric synthesis. Its key advantage lies in its conformationally constrained indane backbone, which often leads to superior enantioselectivities compared to more flexible acyclic amino alcohols. While other rigid chiral amino alcohols like cinchonidine also demonstrate excellent performance, the unique stereoelectronic properties of the aminoindanol scaffold make it a valuable tool for a wide range of asymmetric transformations. The choice of the optimal chiral amino alcohol will ultimately depend on the specific reaction and substrate, but the compelling performance data for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, particularly in enantioselective reductions, positions it as a premier choice for researchers seeking high levels of stereocontrol.

References

  • Ghosh, A. K., Fidanze, S., & Onishi, M. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI. [Link]

  • Kim, Y. H., Park, D. H., & Byun, I. S. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

  • Stereoselective Addition of Diethylzinc to Aldehydes Using Chiral β-Hydroxy-2-oxazolines as Catalysts. (n.d.). SciELO. [Link]

  • Catalysts for asymmetric diethylzinc addition to aldehydes. (n.d.). ResearchGate. [Link]

  • Enantioselective Reduction of Ketones. (n.d.). University of Liverpool. [Link]

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol. Chemistry, 11(3), 945-950. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Semantic Scholar. [Link]

  • Enantioselective Reduction of Ketones. (n.d.). Organic Reactions. [Link]

  • Wang, W., Liu, X., & Feng, X. (2011). Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality. The Journal of Organic Chemistry, 76(10), 4008-4017. [Link]

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. (n.d.). ResearchGate. [Link]

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ResearchGate. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers. [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025). MDPI. [Link]

  • Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. (2025). ResearchGate. [Link]

  • Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. (2025). ResearchGate. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). PMC. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PubMed. [Link]

  • Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. (n.d.). ResearchGate. [Link]

  • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. (2023). MDPI. [Link]

Sources

Comparative

Spectroscopic analysis and validation of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

This guide outlines the spectroscopic validation and comparative analysis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (1R,2S)-2-amino-1-indanol ). Executive Summary (1R,2S)-2-amino-1-indanol is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation and comparative analysis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (1R,2S)-2-amino-1-indanol ).

Executive Summary

(1R,2S)-2-amino-1-indanol is a privileged chiral scaffold, distinct from its regioisomer (1R,2S)-1-amino-2-indanol (the key intermediate for the HIV protease inhibitor Indinavir). While both share the indane core and cis-stereochemistry, the specific positioning of the amine at C2 and hydroxyl at C1 in the title compound imparts unique electronic and steric properties utilized in asymmetric catalysis and chiral resolution.

This guide provides a technical roadmap for distinguishing the (1R,2S) cis-isomer from its trans-diastereomers and enantiomers using NMR, IR, and Chiral HPLC.

Part 1: Structural Integrity & Stereochemical Logic

The primary challenge in validating (1R,2S)-2-amino-1-indanol is confirming two distinct structural features:

  • Regiochemistry: Confirming the amine is at C2 and alcohol at C1 (distinction from 1-amino-2-indanol).

  • Relative Stereochemistry: Distinguishing cis-(1R,2S) from trans-(1R,2R).

  • Absolute Configuration: Distinguishing the (1R,2S) enantiomer from (1S,2R).

Comparative Analysis: Cis vs. Trans vs. Regioisomer
Feature(1R,2S)-2-amino-1-indanol (Target)(1R,2R)-2-amino-1-indanol (Trans-Impurity)(1R,2S)-1-amino-2-indanol (Regioisomer)
Stereochemical Relationship Cis (Syn)Trans (Anti)Cis (Syn)
Intramolecular H-Bond Strong (OH

N)
Weak/Absent (Too distant)Strong (OH

N)
NMR

Coupling
~5.0 – 7.0 Hz ~2.0 – 4.0 Hz ~5.0 – 6.0 Hz
IR

(Dilute)
~3450 cm⁻¹ (Broad) ~3600 cm⁻¹ (Sharp) ~3450 cm⁻¹ (Broad)
Common Application Chiral Auxiliary, ResolutionBy-productIndinavir Synthesis

Technical Note: In the rigid indane system, the Karplus relationship dictates that cis-protons (dihedral angle


) exhibit a larger  vicinal coupling constant (

) than trans-protons (

), contrary to flexible cyclohexane systems where trans-diaxial couplings are largest.

Part 2: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Validation

The definitive test for the cis-configuration is the vicinal coupling constant between the proton at C1 (benzylic methine) and C2 (amino methine).

  • Solvent Choice: Use CDCl₃ rather than DMSO-d₆. DMSO is a strong H-bond acceptor and will disrupt the intramolecular Hydrogen bond that stabilizes the cis-conformation, potentially altering coupling constants and chemical shifts.

  • Diagnostic Signal (H1): Look for the doublet (or doublet of doublets) corresponding to the benzylic proton at C1 (approx.

    
     4.8–5.2 ppm).
    
    • Cis Target:

      
      .
      
    • Trans Impurity:

      
      .
      
Infrared Spectroscopy (IR)

IR provides a rapid "fingerprint" for the relative stereochemistry based on hydrogen bonding topology.

  • Method: Solution phase IR in dilute CH₂Cl₂ (to eliminate intermolecular H-bonding).

  • Cis-Isomer: Exhibits a red-shifted O-H stretch (

    
    ) due to the intramolecular 
    
    
    
    interaction.
  • Trans-Isomer: Exhibits a free O-H stretch (

    
    ).
    

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the bulk drug substance.

ValidationWorkflow RawSample Crude (1R,2S)-2-amino-1-indanol RegioCheck 1. Regio-Analysis (1H NMR) Check H1 Chemical Shift RawSample->RegioCheck StereoCheck 2. Relative Stereochem (1H NMR) Measure J(1,2) Coupling RegioCheck->StereoCheck Correct Shift Reject1 REJECT: Regioisomer (1-amino-2-indanol) RegioCheck->Reject1 Shift Mismatch EnantioCheck 3. Absolute Purity (Chiral HPLC) Determine % e.e. StereoCheck->EnantioCheck J = 5.0-7.0 Hz (Cis) Reject2 REJECT: Trans-Isomer (J < 4.0 Hz) StereoCheck->Reject2 J = 2.0-4.0 Hz (Trans) Valid VALIDATED PRODUCT (1R,2S)-Cis EnantioCheck->Valid > 99% e.e. Reject3 REJECT: Racemic/Wrong Enantiomer EnantioCheck->Reject3 < 98% e.e.

Figure 1: Step-wise spectroscopic validation workflow for confirming identity and purity.

Part 4: Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

This protocol separates the (1R,2S) target from its (1S,2R) enantiomer.

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic primary amine interacting with silanol groups.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Temperature: 25°C.

  • Acceptance Criteria:

    • Retention time match with certified reference standard.

    • Enantiomeric Excess (

      
      ) 
      
      
      
      .[1]
Protocol B: NMR Sample Preparation for Coupling Analysis
  • Preparation: Dissolve 10 mg of sample in 0.6 mL of CDCl₃ (neutralized with basic alumina if acidic impurities are suspected).

  • Acquisition: Acquire ¹H NMR with at least 16 scans to ensure high signal-to-noise ratio.

  • Processing: Apply Gaussian apodization (gb) if necessary to resolve the H1 doublet.

  • Analysis: Locate the benzylic proton (H1) at ~4.9 ppm. Measure the splitting width in Hz.

    • If

      
      : Confirm Cis .
      
    • If

      
      : Flag as Trans .
      

Part 5: Application Context (Why Stereochemistry Matters)

The (1R,2S) configuration is not merely a structural detail; it is the functional engine of the molecule. In asymmetric synthesis, the cis-amino alcohol motif acts as a rigid scaffold.

Mechanism CisScaffold (1R,2S)-Cis Scaffold Chelation Metal Chelation (Ti, B, Zn) CisScaffold->Chelation Bidentate Binding TransitionState Rigid Transition State (Zimmerman-Traxler) Chelation->TransitionState Substrate Approach Product High e.e. Product TransitionState->Product Stereoselective Transfer

Figure 2: Mechanism of chiral induction. The cis-arrangement allows bidentate coordination to metals (Ti, B), creating a rigid transition state that blocks one face of the substrate.

In contrast, the trans-isomer cannot form this compact 5-membered chelate ring without significant ring strain, leading to "leaky" transition states and poor enantioselectivity in downstream applications.

References

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998).[2] cis-1-Aminoindan-2-ol in Asymmetric Synthesis.[2][3] Synthesis, 1998(7), 937–961. Link

  • Larrow, J. F., et al. (1999). (1S,2R)-1-Aminoindan-2-ol.[2][4][5][6][7] Organic Syntheses, 76, 46. Link

  • Didier, D., et al. (2002). Chemo-enzymatic resolution of 2-amino-1-indanol. Tetrahedron: Asymmetry, 13(10), 1069-1073.
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Merck Research Laboratories. (1994). Synthesis of Indinavir (Crixivan).[2] Journal of Medicinal Chemistry, 37(21), 3443–3451. (Cited for context on aminoindanol significance).

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is paramount. The compound (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a critical building block, presents a unique analyti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is paramount. The compound (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a critical building block, presents a unique analytical challenge due to the presence of two chiral centers, leading to four possible stereoisomers. Ensuring the correct isomeric form is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for the quantitative analysis and enantiomeric purity determination of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will delve into the experimental protocols and performance data of these methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most appropriate analytical strategy.

The Analytical Imperative: Chirality in Aminoindanol

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, with its specific cis configuration, is a key precursor in the synthesis of various pharmaceuticals. The separation and quantification of this specific stereoisomer from its enantiomer, (1S,2R)-2-amino-2,3-dihydro-1H-inden-1-ol, and the two trans-diastereomers, are critical quality control steps. The choice between analytical techniques such as HPLC and GC is often dictated by factors including the analyte's volatility, thermal stability, required sensitivity, and the complexity of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds.
Chiral Separation Direct enantiomeric separation is achievable with chiral stationary phases (CSPs).Often requires derivatization to create volatile diastereomers for separation on a standard column, or use of a chiral column.
Derivatization Often not required for UV detection if the analyte has a chromophore.Frequently necessary to increase volatility and thermal stability.[2][]
Sensitivity High sensitivity, especially with UV or Mass Spectrometry (MS) detectors.High sensitivity, particularly with a Flame Ionization Detector (FID) or MS.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Separations

HPLC, particularly with chiral stationary phases (CSPs), has become a primary tool for the analysis of chiral compounds in the pharmaceutical industry.[4] This is due to its high resolution, sensitivity, and the ability to directly separate enantiomers without derivatization.

Experimental Protocol: Chiral HPLC-UV Method

This protocol outlines a validated method for the enantiomeric separation of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Stationary Phase: A cyclodextrin-based CSP, such as an acetylated β-cyclodextrin column, is effective for separating chiral amines and amino alcohols.[1]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is typically used. The pH of the buffer can be critical for achieving optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled at 25°C.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 220 nm).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of a reference standard of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol and its enantiomer in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a known concentration.

3. Method Validation Workflow:

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][5]

Caption: Workflow for Analytical Method Validation.

Performance Data: Chiral HPLC-UV Method

The following table summarizes the expected performance data for a validated chiral HPLC-UV method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution of all stereoisomers.Resolution (Rs) > 1.5 between (1R,2S) and (1S,2R) enantiomers.
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of the test concentration.0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.5%; Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant impact on results from minor variations in method parameters (e.g., pH, flow rate).Method remains reliable with small, deliberate changes.

Gas Chromatography (GC): A Powerful Alternative with Derivatization

For volatile and thermally stable compounds, GC offers high resolution and sensitivity. However, amino alcohols like (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol are polar and non-volatile, necessitating derivatization to improve their chromatographic properties.[] Common derivatization techniques include silylation, acylation, or alkylation.[2]

Experimental Protocol: GC-FID Method with Derivatization

This protocol describes a validated GC-FID method for the analysis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol following derivatization.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically 250°C and 280°C, respectively.

  • Oven Temperature Program: A temperature gradient program is used to ensure good separation of the derivatized analyte from other components.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent.

  • Derivatization Procedure:

    • Accurately weigh the standard or sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatization reagent.

    • Heat the vial at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the reaction.

  • Standard and Sample Solutions: Prepare derivatized standards for calibration and derivatize the sample in the same manner.

3. Method Validation Process:

Caption: GC Method Validation Workflow.

Performance Data: GC-FID Method

The following table presents the expected performance data for a validated GC-FID method after derivatization.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention time of the derivatized analyte.Clean baseline and separation from potential impurities.
Linearity (R²) ≥ 0.9950.998
Range 50-150% of the test concentration.0.5 - 1.5 mg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 101.8%
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%Repeatability: 1.1%; Intermediate Precision: 2.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness Consistent results despite minor changes in parameters like oven temperature ramp rate or injector temperature.Method demonstrates reliability under varied conditions.

Comparative Analysis and Method Selection

The choice between HPLC and GC for the analysis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol hinges on the specific requirements of the analysis.

  • For Enantiomeric Purity: Chiral HPLC is the superior choice as it allows for the direct separation and quantification of all four stereoisomers without the need for derivatization. This simplifies the sample preparation process and avoids potential side reactions or incomplete derivatization.

  • For Assay and Impurity Profiling: Both HPLC and GC can be suitable. If the primary goal is to determine the overall purity and quantify the main component without necessarily separating the enantiomers, a standard reversed-phase HPLC method or a GC-FID method after derivatization can be employed. The GC method might be preferred if volatile impurities are of concern.

Conclusion

The validation of analytical methods for chiral intermediates like (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a critical aspect of pharmaceutical quality control. This guide has provided a comparative overview of HPLC and GC methods, including detailed experimental protocols and expected performance data.

The chiral HPLC method stands out for its ability to directly resolve enantiomers, making it the preferred technique for stereochemical purity assessment. The GC method, while requiring a derivatization step, offers a robust alternative for assay and general impurity profiling.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and regulatory requirements. A well-validated method ensures the reliability and accuracy of the data, which is fundamental to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. [Link]

  • SIELC. Separation of 1-Amino-2-indanol, cis-(-)- on Newcrom R1 HPLC column. [Link]

  • Layton, S. E. Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. [Link]

  • Bhushan, R. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • J-Stage. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. [Link]

  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. [Link]

  • PubMed. Amino alcohol-derived chiral stationary phases. [Link]

  • ResearchGate. Amino alcohol-derived chiral stationary phases. [Link]

  • FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. [Link]

  • PubMed. GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

  • PubChem. (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. [Link]

  • ResearchGate. Validation of an HPLC method for the determination of amino acids in feed. [Link]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • MDPI. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • Wittmann, C., et al. (2002). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 77(7), 779-790. [Link]

  • International Journal of Pharmaceutical Sciences and Research. COMBINED MIXTURE DESIGN-DOE AND ION PAIR REAGENT. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Baig, Q. E. N., et al. (2018). ANALYSIS OF AMINO ACIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Indo American Journal of Pharmaceutical Sciences, 5(12), 16955-16963. [Link]

Sources

Comparative

Enantiomeric Excess Determination for Reactions Catalyzed by (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

Executive Summary (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as cis-1-amino-2-indanol) is a privileged chiral auxiliary and ligand scaffold. Unlike flexible alternatives such as phenylglycinol or eph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as cis-1-amino-2-indanol) is a privileged chiral auxiliary and ligand scaffold. Unlike flexible alternatives such as phenylglycinol or ephedrine, the rigid indane backbone of this catalyst imposes severe conformational constraints, frequently delivering enantiomeric excess (ee) values exceeding 98%.

This guide compares the analytical methodologies required to validate these high-precision outcomes. Because this catalyst often pushes stereoselectivity to the limits of detection (>99% ee), standard polarimetry is insufficient. We analyze the performance of Chiral HPLC versus NMR Spectroscopy (Mosher's Method) , providing experimental protocols and data to support the selection of the optimal method for your specific analyte.

Part 1: The Catalyst & Reaction Scope

Structural Advantage Over Alternatives

The efficacy of (1R,2S)-aminoindanol stems from its rigid cis-fused ring system. In asymmetric transfer hydrogenation (ATH) and diethylzinc additions, this rigidity minimizes the "floppiness" found in acyclic amino alcohols, reducing the transition state energy manifold to a single dominant pathway.

Feature(1R,2S)-AminoindanolPhenylglycinol (Alternative)Ephedrine (Alternative)
Backbone Rigid, Cyclic (Indane)Flexible, AcyclicFlexible, Acyclic
Typical ee (Ketone Red.) 95–99% 80–90%70–85%
Separation Challenge High (Requires trace analysis)ModerateLow
UV Activity Strong (Chromophore rich)ModerateWeak
Target Analytes

The protocols below focus on the two most common product classes generated by this catalyst:

  • Chiral Secondary Alcohols: Generated via Asymmetric Transfer Hydrogenation (ATH) of ketones.

  • Chiral Amines: Generated via reduction of ketimines.

Part 2: Comparative Analysis of Analytical Methods

For reactions catalyzed by (1R,2S)-aminoindanol, distinguishing between 98.5% ee and 99.5% ee is critical for process validation (e.g., Indinavir intermediates).

Method A: Chiral HPLC (The Gold Standard)

Best for: Final validation, trace enantiomer quantification (<0.1%), and UV-active compounds.

  • Mechanism: Uses chiral stationary phases (CSPs) like amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Pros: High precision, automated, no derivatization required (usually).

  • Cons: High solvent consumption, requires specific columns.

Method B: 1H/19F NMR with Mosher's Acid (The Rapid Screen)

Best for: Early-stage screening, compounds lacking UV chromophores, or when a chiral column is unavailable.

  • Mechanism: Derivatization with (R)- or (S)-MTPA-Cl converts enantiomers into diastereomers, which have distinct chemical shifts.[1]

  • Pros: Structural elucidation simultaneous with ee determination; no column screening needed.

  • Cons: Destructive, requires chemically pure sample, kinetic resolution during derivatization can skew results.

Comparative Data: Analysis of 1-Phenylethanol (Benchmark Product)
MetricChiral HPLC (Chiralcel OD-H)1H NMR (Mosher Ester)
Resolution (Rs) > 3.0 (Baseline separation)~0.05 ppm (

)
Limit of Detection 0.05% minor enantiomer~1–2% minor enantiomer
Sample Prep Time 5 mins (Dilution)60 mins (Reaction + Workup)
Analysis Time 15–30 mins10 mins
Accuracy at >98% ee High Low (Integration errors)

Part 3: Visualization of Workflows

Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct method based on the product characteristics.

EE_Determination_Workflow Start Reaction Complete (Aminoindanol Catalyst) Isolate Isolate Crude Product Start->Isolate CheckUV Does Product have UV Chromophore? Isolate->CheckUV HPLC_Route Method A: Chiral HPLC CheckUV->HPLC_Route Yes (e.g., Aromatics) NMR_Route Method B: NMR Derivatization CheckUV->NMR_Route No (e.g., Aliphatic) Column_Sel Select Column: OD-H (Alcohols) AD-H (Amines) HPLC_Route->Column_Sel Run_HPLC Run Isocratic (Hexane/IPA) Column_Sel->Run_HPLC Validate Compare with Racemic Std Calculate %ee Run_HPLC->Validate Deriv React with (R)-MTPA-Cl NMR_Route->Deriv Run_NMR Acquire 1H or 19F NMR Deriv->Run_NMR Run_NMR->Validate

Figure 1: Decision matrix for determining enantiomeric excess of products synthesized via aminoindanol catalysis.

Part 4: Detailed Experimental Protocols

Protocol A: Chiral HPLC for 1-Phenylethanol

Standard benchmark for Aminoindanol-catalyzed ketone reduction.

  • Sample Preparation: Dissolve 1 mg of the isolated alcohol in 1 mL of Hexane/Isopropanol (90:10). Filter through a 0.45 µm PTFE syringe filter.

  • Instrument Setup:

    • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropanol (95 : 5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Temperature: 25°C.

  • Data Analysis:

    • Retention time (

      
      ) of (S)-enantiomer: ~12.5 min.
      
    • Retention time (

      
      ) of (R)-enantiomer: ~15.2 min.
      
    • Calculation:

      
      
      
Protocol B: Mosher's Ester Derivatization (NMR)

Used when HPLC columns are unavailable or for absolute configuration assignment.

  • Reaction:

    • In a clean NMR tube or small vial, dissolve the chiral alcohol (10 mg) in dry Pyridine-d5 (0.5 mL).

    • Add (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (15 µL, 1.2 eq).
    • Shake and allow to stand for 30 minutes.

  • Workup (Optional but recommended for clarity):

    • Dilute with Et2O, wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.

    • Redissolve in CDCl3.

  • Analysis:

    • Acquire 1H NMR (focus on the methoxy peak ~3.5 ppm) or 19F NMR (singlet ~ -71 ppm).

    • The diastereomeric peaks will be separated.[1] Integrate the corresponding signals.

    • Note: Ensure complete conversion to avoid kinetic resolution effects which can artificially inflate ee.

Part 5: Mechanism of Chiral Recognition

Understanding why separation occurs helps in troubleshooting.

Chiral_Recognition Analyte Analyte (Enantiomers) (R) and (S) Selector Chiral Selector (Aminoindanol Backbone or HPLC Phase) Analyte->Selector Intermolecular Forces (H-bond, Pi-Pi) Complex_R Transient Complex (R) Lower Energy Selector->Complex_R Matched Fit Complex_S Transient Complex (S) Higher Energy Selector->Complex_S Mismatched Fit Signal Separation Signal (Delta tR or Delta ppm) Complex_R->Signal Complex_S->Signal

Figure 2: Mechanism of chiral recognition. In HPLC, the "Matched Fit" elutes later (stronger retention). In NMR, the environments cause magnetic shielding differences.

Part 6: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every ee determination must be self-validating.

  • The Racemic Standard Rule:

    • Never calculate ee without first injecting a racemic sample (prepared using NaBH4 reduction of the ketone) to establish the baseline separation and retention times.

    • Why? Retention times shift with concentration and temperature. Without a racemate, you cannot prove that a single peak is 99% ee or just the other enantiomer co-eluting.

  • The Peak Purity Check:

    • Use a Diode Array Detector (DAD) to scan the UV spectrum across the peak width. The spectrum must be uniform from the leading edge to the tail.

  • Mosher's Kinetic Resolution Trap:

    • If the reaction with MTPA-Cl is incomplete (<100% conversion), the derivatization itself may be enantioselective.

    • Validation: Always run the reaction for 1 hour and check by TLC or NMR that the starting alcohol is fully consumed.

References

  • Merck Research Laboratories. "Asymmetric Synthesis of the HIV Protease Inhibitor Indinavir (Crixivan)."[2] Journal of the American Chemical Society.

  • Ghosh, A. K., et al. "Cis-1-Amino-2-indanol: A Privileged Chiral Auxiliary." Synthesis.

  • Daicel Corporation. "Instruction Manual for CHIRALCEL OD-H." Daicel Chiral Technologies.

  • Hoye, T. R., et al. "A Practical Guide to Mosher's Method." Nature Protocols.

Sources

Validation

The Indispensable Aminoindanol: A Cost-Benefit Analysis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in Asymmetric Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is a critical decision that pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the myriad of options available, (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, also known as (1R,2S)-(+)-cis-1-amino-2-indanol, has carved out a significant niche, most notably for its pivotal role in the industrial-scale synthesis of the HIV protease inhibitor Indinavir (Crixivan®)[1][2][3]. This guide provides a comprehensive cost-benefit analysis of this remarkable chiral building block, comparing its performance with key alternatives and offering detailed experimental insights to inform your synthetic strategy.

The Structural Advantage: Why (1R,2S)-cis-Aminoindanol Excels

(1R,2S)-cis-Aminoindanol is structurally analogous to phenylglycinol, a more common chiral amino alcohol. However, the constrained bicyclic structure of aminoindanol, where a methylene bridge locks the conformation, is the key to the high selectivities often achieved in reactions employing it as a chiral auxiliary or as a precursor to chiral ligands.[1] This rigidity minimizes conformational flexibility in the transition state, leading to superior enantio- and diastereoselectivity compared to its more flexible acyclic counterpart.[1]

Performance in a Benchmark Reaction: Asymmetric Reduction of Ketones

To objectively assess the utility of (1R,2S)-cis-aminoindanol, we will examine its performance in the well-studied asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis. We will compare it with two primary alternatives: catalysts derived from the less rigid (R)-phenylglycinol and the widely used Corey-Bakshi-Shibata (CBS) catalysts, which are derived from proline.[4][5]

Method Chiral Source Substrate Yield (%) Enantiomeric Excess (e.e., %) Key Considerations
Aminoindanol-derived oxazaborolidine (1R,2S)-cis-aminoindanolAcetophenone>95>95 (R)High enantioselectivity due to rigid ligand structure. Both enantiomers are readily available.[1]
Phenylglycinol-derived auxiliary (R)-PhenylglycinolVariousVariableGood to excellentOften used in stoichiometric amounts as a chiral auxiliary. Removal of the auxiliary is required.[6]
CBS Reduction (S)-ProlineAcetophenone9796 (R)Commercially available catalyst. Highly effective for a broad range of ketones.[7]

Table 1: Performance comparison of (1R,2S)-cis-aminoindanol and its alternatives in the asymmetric reduction of acetophenone.

As the data indicates, oxazaborolidine catalysts derived from (1R,2S)-cis-aminoindanol demonstrate exceptional enantioselectivity, often rivaling or exceeding that of the well-established CBS catalysts.[1][8] The rigid indane backbone effectively shields one face of the ketone, leading to a highly organized transition state and excellent stereochemical control.

Cost-Benefit Analysis: Reagent Cost vs. In-House Synthesis

A critical aspect of any synthetic strategy is the cost of the chiral source. While commercially available, the price of enantiopure (1R,2S)-cis-aminoindanol can be a consideration for large-scale applications. This necessitates a careful evaluation of in-house synthesis versus direct purchase.

Several efficient synthetic routes to enantiopure cis-aminoindanol have been developed, with the Jacobsen-Katsuki epoxidation of indene followed by a Ritter-type reaction being a particularly notable and scalable approach.[3][9]

Experimental Protocols

To provide a practical framework for comparison, detailed experimental protocols for the asymmetric reduction of acetophenone using an aminoindanol-derived catalyst and the CBS catalyst are provided below.

Protocol 1: Asymmetric Reduction of Acetophenone using an in situ generated (1R,2S)-cis-Aminoindanol-derived Oxazaborolidine

This protocol describes the in situ formation of the chiral oxazaborolidine catalyst from (1R,2S)-cis-aminoindanol and its subsequent use in the asymmetric reduction of acetophenone.

Materials:

  • (1R,2S)-(+)-cis-1-Amino-2-indanol

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (1R,2S)-(+)-cis-1-amino-2-indanol (10 mol%).

  • Add anhydrous THF to dissolve the aminoindanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.1 equivalents relative to the aminoindanol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.

  • In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

  • Slowly add the acetophenone solution to the catalyst solution at 0 °C.

  • After the addition is complete, add borane-dimethyl sulfide complex (0.6 equivalents relative to acetophenone) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Reduction of Acetophenone using the Corey-Bakshi-Shibata (CBS) Catalyst

This protocol outlines the use of a commercially available CBS catalyst for the asymmetric reduction of acetophenone.[7]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).

  • Add anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add borane-dimethyl sulfide complex or borane-THF complex (1.0-1.2 equivalents relative to acetophenone) dropwise.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

  • Slowly add the acetophenone solution to the catalyst mixture at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Follow the workup and purification steps as described in Protocol 1 to isolate (S)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Synthetic Pathways

To better understand the synthetic strategies discussed, the following diagrams illustrate the synthesis of (1R,2S)-cis-aminoindanol and the catalytic cycle of an oxazaborolidine-mediated ketone reduction.

Synthesis_of_Aminoindanol Indene Indene Indene_oxide (1S,2R)-Indene Oxide Indene->Indene_oxide Jacobsen Epoxidation (S,S)-(salen)Mn(III)Cl, NaOCl Aminoindanol (1R,2S)-cis-Aminoindanol Indene_oxide->Aminoindanol Ritter Reaction 1. H2SO4, CH3CN 2. Hydrolysis Catalytic_Cycle Catalyst Oxazaborolidine Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane + Borane Transition_State Six-membered Transition State Catalyst_Borane->Transition_State + Ketone Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Product-Borane Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Catalytic cycle for oxazaborolidine-mediated ketone reduction.

Industrial Perspective: The Crixivan® Case Study

The industrial synthesis of Indinavir (Crixivan®) by Merck provides a compelling case study for the large-scale application of (1R,2S)-cis-aminoindanol. [3][10]The decision to utilize this chiral building block was driven by the need for a highly efficient and stereoselective synthesis to produce the drug on a multi-ton scale. [10]The convergent synthesis of Crixivan® relies on the enantiopure aminoindanol to set three of the five stereocenters of the final molecule with high fidelity. [3] The scalability of the Jacobsen epoxidation and the subsequent Ritter reaction to produce the aminoindanol were key factors in its selection. [3][9]While the initial cost of the chiral catalyst for the epoxidation and the multi-step nature of the aminoindanol synthesis are considerations, the high overall yield and exceptional stereocontrol offered by this route outweigh these factors in the context of producing a complex and high-value pharmaceutical.

Conclusion and Recommendations

The cost-benefit analysis of using (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in synthesis reveals it to be a highly valuable and often superior choice for achieving high levels of stereocontrol.

  • For laboratory-scale synthesis and methods development: The high enantioselectivities achieved with aminoindanol-derived catalysts justify its use, particularly when seeking to maximize stereochemical purity. Both enantiomers are commercially available, providing access to either product enantiomer.

  • For process development and scale-up: A thorough cost analysis comparing the purchase of enantiopure aminoindanol with in-house synthesis is crucial. For complex, high-value targets like pharmaceuticals, the exceptional stereocontrol and reliability offered by the aminoindanol route can lead to significant cost savings in the long run by minimizing the formation of difficult-to-separate diastereomers and maximizing the yield of the desired product.

  • Comparison with alternatives:

    • vs. Phenylglycinol: The rigid backbone of cis-aminoindanol generally provides superior stereoselectivity, making it the preferred choice when high enantiomeric excess is paramount.

    • vs. CBS Catalysts: While CBS catalysts are highly effective and broadly applicable, catalysts derived from cis-aminoindanol can offer competitive or even superior performance in certain applications, particularly in the reduction of specific ketones. The choice between the two may come down to substrate-specific performance and cost considerations for the particular scale of the reaction.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987, 109 (18), 5551–5553.
  • Google Patents.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • PubMed. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. [Link]

  • OpenOChem Learn. Crixivan - Retrosynthesis. [Link]

  • Ghosh, A. K.; Fidanze, S.; Onishi, M. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • ResearchGate. A general asymmetric synthesis of phenylglycinols. [Link]

  • Elsevier. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. ScienceDirect.
  • Wikipedia. Indinavir. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • ResearchGate. cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. [Link]

  • ResearchGate. Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. [Link]

  • WordPress. Jacobsen Asymmetric Epoxidation. [Link]

  • ResearchGate. Asymmetric reduction of ketones using CBS catalyst. [Link]

  • Tang, W.; an, D.; Capracotta, G.; et al. Syntheses of FDA Approved HIV Protease Inhibitors. PMC. [Link]

  • PubMed. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. [Link]

  • OpenOChem Learn. Jacobsen epoxidation. [Link]

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

  • ResearchGate. Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. [Link]

  • Yoshioka, M.; Kawakita, T.; Ohno, M. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

  • ResearchGate. Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. [Link]

  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction.
  • Palmer, M. J.; Walsgrove, T.; et al. (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry. [Link]

  • Forró, E.; Fülöp, F. Strategies for Accessing cis-1-Amino-2-Indanol. PMC. [Link]

  • Frontiers. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

[1][2] Executive Summary & Scientific Context (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (CAS: 136030-00-7), often referred to as cis-aminoindanol, is a critical chiral auxiliary and intermediate, most notably utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Context

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (CAS: 136030-00-7), often referred to as cis-aminoindanol, is a critical chiral auxiliary and intermediate, most notably utilized in the asymmetric synthesis of HIV protease inhibitors like Indinavir.[1][2]

While often classified merely as an "irritant" in standard Safety Data Sheets (SDS), its physical form—typically a fine, electrostatically charged crystalline powder—presents unique handling challenges.[1][2][3] The primary risks are not acute toxicity but rather sensitization and respiratory irritation caused by fugitive dust.[1][2][3] Furthermore, as a chiral amine, maintaining enantiomeric purity requires strict isolation protocols that double as safety barriers.[2][3]

This guide moves beyond generic advice, providing a self-validating safety system for researchers handling this compound in milligram-to-kilogram quantities.

Hazard Identification & Risk Assessment

GHS Classification (H-Statements)
ClassificationH-CodeHazard StatementOperational Implication
Skin Irritation H315Causes skin irritation.[1][2][4]Basic amine nature can cause chemical burns on prolonged contact.[3]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5][6]High risk of corneal damage from dust ingress.[3]
STOT-SE H335May cause respiratory irritation.[1][2][3][4][5][6][7]Critical: Fine dust is easily inhaled without proper controls.[1][2][3]
Physical Properties Impacting Safety[1][2][3][6]
  • State: White crystalline powder.[1][2][3]

  • Electrostatics: High static potential; tends to "jump" during weighing.[1][2][3]

  • Solubility: Soluble in Methanol, Ethyl Acetate, and Dichloromethane (DCM).[1][2]

    • Note: Once dissolved, the solvent dictates the skin permeation risk, often acting as a carrier for the amine to penetrate the skin barrier.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the state of the material. A "one-glove-fits-all" approach is dangerous when solvents are introduced.[1][2][3]

Table 1: PPE Selection Guide[2][3]
Protective ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)
Hand Protection Nitrile (NBR) Min Thickness:[1][2] 0.11 mmStandard: EN 374Rationale:[1][2][8] Excellent physical barrier against dry crystals.[3]Solvent-Dependent • Methanol/EtOAc: Double-glove Nitrile.[1][2][3]• DCM/Chloroform:PVA or Silver Shield laminate gloves.Rationale:[1][2] Nitrile degrades rapidly in chlorinated solvents.[3]
Eye Protection Safety Goggles (Indirect Vent)Rationale:[1][2] Prevents dust entry from side gaps common in safety glasses.[3]Safety Glasses with Side Shields(Face shield required if volume >1L)
Respiratory N95 / P100 Respirator Rationale:[1][2] Mandatory if outside a fume hood.[3]Fume Hood (Sash at 18")Rationale: Vapors are solvent-driven; dust risk is negligible in solution.[1][2][3]
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves (Recommended)Lab Coat (Chemical Resistant) + Apron (if handling >500mL)

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on experimental conditions.

PPE_Selection_Logic Start Start: Handling (1R,2S)-Aminoindanol State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Solution_Path In Solution State_Check->Solution_Path Engineering_Check Is Fume Hood Available? Solid_Path->Engineering_Check Solvent_Check Identify Solvent Solution_Path->Solvent_Check Hood_Yes Standard PPE: Nitrile Gloves + Goggles (Work >6 inches inside hood) Engineering_Check->Hood_Yes Yes Hood_No Respiratory Hazard: N95/P100 Mask REQUIRED + Goggles + Nitrile Engineering_Check->Hood_No No Solvent_Chlorinated Chlorinated (DCM, CHCl3) Solvent_Check->Solvent_Chlorinated Solvent_Polar Polar (MeOH, EtOAc) Solvent_Check->Solvent_Polar Glove_Laminate Use Laminate/PVA Gloves (Nitrile is permeable!) Solvent_Chlorinated->Glove_Laminate Glove_Nitrile Double Nitrile Gloves (Change every 30 mins) Solvent_Polar->Glove_Nitrile

Figure 1: Logic flow for determining appropriate PPE based on physical state and solvent compatibility.[1][2]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize static-induced dust dispersion.[1][2]

  • Preparation:

    • Place an anti-static mat or use an ionizing gun inside the balance enclosure.[1][2][3] Amino-indanol crystals are highly static-prone.[1][2][3]

    • Don Safety Goggles (not just glasses) to seal eyes from floating particulate.[1][2][3]

  • Transfer:

    • Use a glass or metal spatula .[1][2][3] Avoid plastic, which increases static charge.[3]

    • Technique: Do not dump. Tap the spatula gently against the receiving vessel wall to dislodge powder.[3]

  • Decontamination:

    • Wipe the balance area with a wet tissue (water/methanol mixture) immediately after weighing.[1][2][3] Dry dusting will only spread the material.[3]

Protocol B: Solubilization & Reaction

Objective: Prevent skin absorption via solvent carriers.[1][2][3]

  • Solvent Choice:

    • If using DCM (Dichloromethane) , standard nitrile gloves offer <5 minutes of protection.[1][2] You must wear Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.[1][2][3]

  • Addition:

    • Add the solid to the solvent slowly.[3] While the heat of solution is generally low, the amine is basic.[3] Avoid rapid addition to strong acid solutions to prevent violent exotherms.[3]

  • Spill Management:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a bag.[1][2][3]

    • Solution Spill: Absorb with vermiculite.[1][2][3] Treat as organic basic waste.[3]

Emergency Response & Exposure

In the event of exposure, the basic nature of the amine requires immediate dilution.[3]

Table 2: First Aid Measures
Exposure RouteImmediate ActionFollow-up
Eye Contact Rinse immediately with water for 15+ minutes.[1][2][5][6] Hold eyelids open.Seek medical attention.[3][4][5][6] Alkaline burns can cause delayed damage.[3]
Skin Contact Brush off dry powder first, then wash with soap and water.[1][2][3]Apply a moisturizing lotion.[3] If redness persists, consult a physician.
Inhalation Move to fresh air.[1][2][3][4][5][6]If wheezing occurs, medical evaluation is required (potential sensitization).[1][2][3]
Emergency Logic Flow

Emergency_Response Exposure Exposure Event Type_Eye Eye Contact Exposure->Type_Eye Type_Skin Skin Contact Exposure->Type_Skin Action_Eye Flush 15 mins (Eyewash Station) Type_Eye->Action_Eye Action_Skin_Dry Brush off Powder (Do not wet yet) Type_Skin->Action_Skin_Dry Medical Seek Medical Evaluation Action_Eye->Medical Action_Skin_Wash Wash with Soap/Water Action_Skin_Dry->Action_Skin_Wash Action_Skin_Wash->Medical If irritation persists

Figure 2: Immediate response workflow for physical exposure.[1][2]

Disposal & Environmental Compliance

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is an organic base.[1][2] Improper disposal can lead to unexpected reactions in waste streams.[3]

  • Solid Waste:

    • Pack in a sealed container labeled "Hazardous Waste - Solid - Irritant."[1][2][3]

    • Do not mix with oxidizing solids (e.g., permanganates, nitrates).[1][2]

  • Liquid Waste:

    • Segregate into "Organic Basic Waste" streams.

    • Incompatibility: Never pour into "Acid Waste" containers. The neutralization reaction can generate heat and pressure.[3]

    • Aqueous Waste: If the compound is in an aqueous layer (after workup), adjust pH to neutral (pH 7) before disposal if local regulations permit, otherwise treat as hazardous aqueous waste.[1][2]

References

  • PubChem. (n.d.).[1][3] (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • ECHA. (n.d.).[1][2][3] Registration Dossier - Aminoindanol derivatives. European Chemicals Agency.[3] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
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